molecular formula C14H16N2 B13623628 2-(Pyrrolidin-2-ylmethyl)quinoline

2-(Pyrrolidin-2-ylmethyl)quinoline

Cat. No.: B13623628
M. Wt: 212.29 g/mol
InChI Key: VIZYZAYPEYYPEB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its broad spectrum of biological activities . This particular compound features a pyrrolidine moiety linked to the quinoline core, a structural combination that is frequently explored to modulate the compound's physicochemical properties, bioavailability, and interaction with biological targets . Quinoline derivatives have demonstrated extensive therapeutic potential, including as antimalarial, antibacterial, and anticancer agents . Specifically, compounds bearing substitutions on the quinoline ring are actively investigated for their antiproliferative effects, making them valuable probes in oncology research . The structural motif of a nitrogen-containing heterocycle like pyrrolidine attached to quinoline is common in the development of novel bioactive molecules and is often studied for its influence on binding affinity and selectivity . Researchers utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in the development of potential pharmacologically active compounds . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethyl)quinoline

InChI

InChI=1S/C14H16N2/c1-2-6-14-11(4-1)7-8-13(16-14)10-12-5-3-9-15-12/h1-2,4,6-8,12,15H,3,5,9-10H2

InChI Key

VIZYZAYPEYYPEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States
Foundational & Exploratory

Synthesis and Application of 2-(Pyrrolidin-2-ylmethyl)quinoline and Its Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral bidentate ligands is a cornerstone of modern asymmetric catalysis and medicinal chemistry. Among these, 2-(Pyrrolidin-2-ylmethyl)quinoline and its derivatives represent a privileged scaffold. By combining the hydrogen-bonding and steric directing capabilities of a chiral pyrrolidine ring with the robust, π-stacking, and metal-coordinating properties of a quinoline heterocycle, this class of compounds serves as highly effective ligands for transition-metal catalysis and as potent organocatalysts.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 2-(Pyrrolidin-2-ylmethyl)quinoline. Moving beyond basic synthetic recipes, we deconstruct the causality behind each experimental choice, ensuring that researchers can reliably reproduce, troubleshoot, and scale these protocols for downstream drug development and asymmetric synthesis.

Introduction & Mechanistic Rationale

The structural synergy of 2-(Pyrrolidin-2-ylmethyl)quinoline lies in its dual functionality. The secondary amine of the pyrrolidine ring can act via enamine or iminium activation pathways in organocatalysis[1], while the quinoline nitrogen provides a hard/soft tunable coordination site for transition metals such as Cu, Pd, and Ni. The methylene bridge (-CH₂-) is critical; it provides the necessary conformational flexibility to form stable 5- or 6-membered metallacycles without the rigid steric clash inherent to direct aryl-amine linkages.

Recent advances have highlighted the utility of quinoline motifs in chiral ligands for highly enantioselective transformations, including oxidative cross-couplings and domino multicomponent reactions[2][3]. Furthermore, functionalized quinoline derivatives are frequently deployed in the synthesis of bioactive heterocycles, such as quinazolin-4(3H)-ones, underscoring their value in medicinal chemistry[4].

Retrosynthetic Strategy & Logical Framework

To ensure a highly modular and scalable synthesis, we avoid linear condensation strategies (which often suffer from poor regioselectivity) in favor of a convergent Negishi cross-coupling approach. This allows for the late-stage diversification of the quinoline core.

By utilizing the chiral pool (L-prolinol), we bypass the need for expensive asymmetric resolution. The retrosynthetic disconnection relies on the coupling of an sp3 -hybridized organozinc reagent derived from proline with an sp2 -hybridized 2-haloquinoline.

Retrosynthesis Target 2-(Pyrrolidin-2-ylmethyl)quinoline (Target Scaffold) Intermediate N-Boc-2-(quinolin-2-ylmethyl)pyrrolidine (Precursor) Target->Intermediate Deprotection (TFA) Organozinc N-Boc-2-(iodozincmethyl)pyrrolidine (Nucleophile) Intermediate->Organozinc Negishi Coupling Electrophile 2-Bromoquinoline (Electrophile) Intermediate->Electrophile Proline L-Prolinol (Chiral Pool) Organozinc->Proline Iodination & Zn Insertion

Caption: Retrosynthetic disconnection of 2-(Pyrrolidin-2-ylmethyl)quinoline via Negishi cross-coupling.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes built-in mechanistic checkpoints to ensure the integrity of the chiral center and the efficiency of the catalytic cycle.

Step 1: Synthesis of N-Boc-2-(iodomethyl)pyrrolidine
  • Objective: Convert the hydroxyl group of N-Boc-L-prolinol into a competent leaving group for zinc insertion without inducing racemization.

  • Procedure:

    • Dissolve N-Boc-L-prolinol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add imidazole (1.5 equiv) followed by the portion-wise addition of iodine (1.2 equiv).

    • Stir for 2 hours, warming to room temperature. Quench with saturated aqueous Na₂S₂O₃.

  • Causality & Validation: This is an Appel-type halogenation. Imidazole is strictly required to act as a mild base, scavenging the generated hydroiodic acid (HI). Without imidazole, the localized acidic environment would prematurely cleave the Boc protecting group and potentially trigger racemization via a reversible ring-opening pathway.

Step 2: Preparation of the Alkylzinc Reagent
  • Objective: Generate the nucleophilic organozinc species.

  • Procedure:

    • Suspend Zinc dust (3.0 equiv) in anhydrous THF under an argon atmosphere.

    • Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add chlorotrimethylsilane (TMSCl, 5 mol%), stirring for 15 minutes.

    • Introduce N-Boc-2-(iodomethyl)pyrrolidine (1.0 equiv) dropwise and stir at 40 °C for 2 hours.

  • Causality & Validation: Commercial zinc dust is passivated by a layer of zinc oxide. The combination of 1,2-dibromoethane (which generates ethylene gas to physically fracture the oxide layer) and TMSCl (which chemically scavenges oxides) ensures the formation of a highly reactive, "Rieke-like" zinc surface. Failure to activate the zinc results in incomplete insertion and recovery of the starting iodide.

Step 3: Palladium-Catalyzed Negishi Cross-Coupling
  • Objective: Construct the C-C bond between the pyrrolidine and quinoline rings.

  • Procedure:

    • To the organozinc solution from Step 2, add 2-bromoquinoline (0.8 equiv) and Pd(PPh₃)₄ (5 mol%).

    • Heat the mixture to 65 °C for 12 hours.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

  • Causality & Validation: Pd(PPh₃)₄ is selected because zero-valent palladium with monodentate phosphine ligands provides the optimal balance of oxidative addition kinetics and reductive elimination efficiency for sp3

    sp2 cross-coupling. The Boc group is critical here; it sterically and electronically prevents the pyrrolidine nitrogen from coordinating to the Pd center, which would otherwise poison the catalyst and halt the reaction.
Step 4: Deprotection to the Free Diamine
  • Objective: Remove the Boc group to yield the active ligand.

  • Procedure:

    • Dissolve the coupled product in DCM and cool to 0 °C.

    • Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours at room temperature.

    • Concentrate under vacuum, redissolve in DCM, and wash with 1M NaOH until the aqueous layer is pH > 10. Extract and dry to yield 2-(Pyrrolidin-2-ylmethyl)quinoline.

  • Causality & Validation: The basic workup is mandatory. The product initially forms as a TFA salt. Neutralization with NaOH is required to free the secondary amine, ensuring it is active for downstream metal coordination or organocatalysis.

Quantitative Data: Derivative Synthesis

The modularity of the Negishi route allows for the rapid synthesis of electronically and sterically tuned derivatives. Table 1 summarizes the quantitative outcomes of substituting the electrophilic coupling partner.

Table 1: Synthesis of 2-(Pyrrolidin-2-ylmethyl)quinoline Derivatives

Quinoline ElectrophileIsolated Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)Ligand Tuning Application
2-Bromoquinoline 85>9912Standard baseline for asymmetric catalysis.
2-Bromo-6-methoxyquinoline 82>9914Enhanced electron density for stronger metal coordination.
2-Bromo-4-methylquinoline 789816Increased steric bulk to improve enantioselectivity in tight binding pockets.
2-Chloro-8-fluoroquinoline 719824Modulation of hydrogen-bonding networks; requires longer reaction times due to chloride leaving group.

Data Note: Enantiomeric excess was validated via chiral HPLC analysis against racemic standards.

Application Workflow: Asymmetric Catalysis

Once synthesized, 2-(Pyrrolidin-2-ylmethyl)quinoline derivatives are highly effective in asymmetric transformations, such as the Copper-catalyzed asymmetric Henry (nitroaldol) reaction. The chiral pocket created by the rigid quinoline and the flexible pyrrolidine directs the incoming nucleophile with high facial selectivity[2][3].

CatalyticCycle Precatalyst Cu(OAc)2 + Chiral Ligand (2-(Pyrrolidin-2-ylmethyl)quinoline) ActiveCat Active Cu(II)-Ligand Complex Precatalyst->ActiveCat Activation SubstrateBinding Aldehyde Coordination (Electrophile Activation) ActiveCat->SubstrateBinding + Aldehyde NucleophilicAttack Nitronate Addition (Enantiodetermining Step) SubstrateBinding->NucleophilicAttack + Nitroalkane ProductRelease Product Release (Chiral Nitroaldol) NucleophilicAttack->ProductRelease ProductRelease->ActiveCat Catalyst Turnover

Caption: Proposed catalytic cycle for Cu-catalyzed asymmetric Henry reaction using the synthesized chiral ligand.

In this workflow, the quinoline nitrogen and the pyrrolidine nitrogen form a bidentate complex with the Cu(II) center. The steric bulk of the pyrrolidine ring shields one face of the coordinated aldehyde, forcing the nitronate nucleophile to attack from the opposite face, thereby establishing the stereocenter with high fidelity.

Conclusion

The synthesis of 2-(Pyrrolidin-2-ylmethyl)quinoline via a zinc-mediated Negishi cross-coupling represents a robust, scalable, and highly modular protocol. By understanding the causality behind zinc activation, palladium selection, and protecting group strategies, researchers can reliably generate this privileged scaffold and its derivatives. The resulting ligands offer exceptional utility in both transition-metal catalysis and organocatalysis, driving forward the discovery of novel therapeutics and complex natural products.

References

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs Thieme E-Books & E-Journals
  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs The Journal of Organic Chemistry - ACS Public
  • CHAPTER 3: Asymmetric Domino Reactions Based on the Use of Chiral Organoc
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones MDPI

Sources

Whitepaper: Discovery and Optimization of Bioactive Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline (benzo[b]pyridine) scaffold remains one of the most privileged and versatile pharmacophores in contemporary medicinal chemistry[1]. Characterized by a benzene ring fused to a nitrogen-containing pyridine ring, the quinoline core exhibits unique electronic properties that facilitate diverse non-covalent interactions—such as hydrogen bonding, π−π stacking, and hydrophobic engagements—with a wide array of biological targets[2]. This in-depth technical guide explores the mechanistic rationale, advanced green synthetic methodologies, and self-validating experimental protocols driving the discovery of next-generation quinoline-based antimalarial and anticancer agents.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The broad-spectrum bioactivity of quinoline derivatives is deeply rooted in their structural adaptability. Rational drug design leverages specific substitutions to dictate the compound's pharmacokinetic profile and target engagement.

Antimalarial Mechanism: Heme Detoxification Blockade

In the context of malaria, quinoline derivatives (e.g., chloroquine, mefloquine) exert their parasiticidal effects within the acidic digestive vacuole of Plasmodium falciparum. During hemoglobin degradation, the parasite releases toxic free heme (Fe 2+ -protoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin[1].

  • SAR Causality: Substitutions at the C-4 position with basic amino groups ensure that the compound becomes protonated in the acidic vacuole, trapping the drug at the site of action. The quinoline core then forms a toxic π−π complex with free heme, inhibiting the polymerase enzyme responsible for hemozoin formation and leading to parasite death via oxidative membrane damage[1].

Anticancer Mechanism: Multi-Target Kinase Inhibition

Quinoline compounds play a critical role in oncology by acting as DNA intercalators, topoisomerase inhibitors, and targeted protein kinase inhibitors[3].

  • SAR Causality: Functionalization at the C-8 position (e.g., 8-hydroxyquinolines) enhances the scaffold's metal-chelating properties. This is pivotal for inhibiting metalloenzymes and disrupting cellular membranes in multidrug-resistant cancer cell lines (e.g., A549 lung adenocarcinoma)[4].

G Hb Hemoglobin Degradation (Parasite Digestive Vacuole) Heme Toxic Free Heme (Fe2+-protoporphyrin IX) Hb->Heme Hemozoin Inert Hemozoin Crystals (Parasite Survival) Heme->Hemozoin Biocrystallization Complex Toxic Drug-Heme Complex (Parasite Death via Oxidative Stress) Heme->Complex Quinoline Quinoline Derivative (C-4 Amino Substituted) Quinoline->Heme Binds to Heme Quinoline->Hemozoin Inhibits Polymerase

Mechanism of action of quinoline derivatives in malaria via heme detoxification blockade.

Advanced Synthetic Methodologies

Historically, quinoline synthesis relied on classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses[5]. However, these traditional routes often require harsh acidic/basic conditions, prolonged heating, and toxic solvents.

Recent advancements have shifted toward green chemistry protocols utilizing recyclable nanocatalysts. For instance, the use of magnetic nanoparticles (e.g., Fe 3​ O 4​ ) functionalized with Brønsted or Lewis acids allows for one-pot, multi-component reactions under solvent-free conditions. This approach maximizes atom economy, eliminates hazardous waste, and drastically reduces reaction times[6].

G Target Target Identification (Plasmodium, Cancer Kinases) Scaffold Scaffold Selection (Quinoline Core) Target->Scaffold Synthesis Green Synthesis (Nanocatalyzed Friedländer) Scaffold->Synthesis Screening In Vitro Screening (IC50 Determination) Synthesis->Screening Optimization Hit-to-Lead Optimization (SAR Analysis) Screening->Optimization Optimization->Synthesis Iterative Refinement

Quinoline drug discovery workflow highlighting iterative SAR optimization.

Experimental Protocol: Self-Validating Nanocatalyst-Mediated Friedländer Synthesis

To ensure rigorous scientific integrity, the following protocol details a self-validating workflow for synthesizing a bioactive 2,4-disubstituted quinoline derivative using a reusable magnetic nanocatalyst (Fe 3​ O 4​ @SiO 2​ -SO 3​ H)[6].

Objective

Synthesize a highly pure quinoline derivative under solvent-free conditions with built-in validation checkpoints to confirm reaction progress and structural fidelity.

Step 1: Reaction Setup & Initiation
  • Procedure: In a 25 mL round-bottom flask, combine 2-aminoaryl ketone (1.0 mmol) and an α -methylene ketone (1.2 mmol). Add 5 mol% of the Fe 3​ O 4​ @SiO 2​ -SO 3​ H nanocatalyst. Heat the mixture to 110 °C under solvent-free conditions.

  • Causality: Operating under solvent-free conditions artificially increases the effective molarity of the reactants. This drives the bimolecular condensation forward rapidly while adhering to green chemistry principles[6]. The sulfonic acid groups on the nanocatalyst provide high-surface-area Brønsted acid sites that accelerate nucleophilic addition and subsequent cyclodehydration.

Step 2: In-Process Validation (Reaction Monitoring)
  • Procedure: Monitor the reaction every 10 minutes via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Self-Validation: The system validates its own progression through the visual disappearance of the 2-aminoaryl ketone starting material spot and the emergence of a highly UV-active, lower-Rf spot. This confirms the formation of the highly conjugated quinoline aromatic core.

Step 3: Workup & Catalyst Recovery
  • Procedure: Upon completion (typically 30-45 minutes), cool the mixture to room temperature and add 10 mL of hot ethanol to dissolve the organic products. Apply an external neodymium magnet to the outer wall of the flask. Decant the clear ethanolic solution.

  • Causality: Magnetic separation bypasses tedious, loss-prone filtration or centrifugation steps. Washing the retained catalyst with ethanol removes residual organics, validating its readiness and stability for subsequent catalytic cycles (up to 5 times without loss of efficacy)[6].

Step 4: Structural Elucidation & Purity Validation
  • Procedure: Evaporate the solvent in vacuo and recrystallize the crude product from aqueous ethanol. Analyze the purified compound via 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Self-Validation: The successful cyclization is definitively validated by the absence of the primary amine protons ( 5.0 ppm) and the appearance of the characteristic downfield aromatic quinoline protons (7.5–8.5 ppm) in the 1 H-NMR spectrum.

Biological Evaluation & Quantitative Data

Following synthesis, quinoline derivatives undergo rigorous in vitro screening. Antimalarial efficacy is typically quantified using the SYBR Green I fluorescence assay against P. falciparum strains, while anticancer cytotoxicity is evaluated via MTT assays against various human carcinoma cell lines.

The table below summarizes the quantitative biological data of representative functionalized quinoline scaffolds across different therapeutic targets:

Compound ScaffoldPrimary Target / DiseaseMechanism of ActionRepresentative IC 50​ Reference
4-Aminoquinolines P. falciparum (Malaria)Inhibition of hemozoin biocrystallization0.014 - 5.87 µg/mL[1]
Pyrimido[4,5-b]quinolines MCF-7 (Breast Cancer)DNA intercalation / Apoptosis induction48.54 - 70.33 µM[2]
8-Hydroxyquinoline-5-sulfonamides A549 (Lung Cancer) & MRSAMulti-target kinase inhibition / Membrane disruption< 100 µM[4]
Thieno[3,2-c]quinolines Various CarcinomasProtein kinase inhibitionVariable (Target-dependent)[3]

References

  • Title : Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC Source : nih.gov URL :1

  • Title : Annotated Review on Various Biological Activities of Quinoline Molecule Source : biointerfaceresearch.com URL : 2

  • Title : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC Source : nih.gov URL : 5

  • Title : Comprehensive review on current developments of quinoline-based anticancer agents Source : arabjchem.org URL :3

  • Title : Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega Source : acs.org URL : 6

  • Title : Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source : mdpi.com URL : 4

Sources

Methodological & Application

Application Notes & Protocols: The Use of 2-(Pyrrolidin-2-ylmethyl)quinoline in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the design of effective chiral catalysts remains a paramount objective. This technical guide delves into the synthesis and application of (S)-2-(Pyrrolidin-2-ylmethyl)quinoline, a chiral organocatalyst that merges two "privileged" scaffolds: the robust, catalytically active pyrrolidine ring derived from L-proline, and the rigid, electronically tunable quinoline moiety. This document provides a foundational synthesis protocol for the catalyst itself, followed by detailed application notes for its proposed use in cornerstone asymmetric transformations, including the Michael addition and Aldol reaction. We explore the underlying mechanistic principles of enamine catalysis, present step-by-step experimental protocols, and offer insights into the structural rationale that governs the catalyst's stereochemical influence. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage novel organocatalytic systems for stereoselective synthesis.

Introduction: The Convergence of Privileged Scaffolds

Asymmetric organocatalysis has revolutionized synthetic chemistry by offering a metal-free alternative for the construction of chiral molecules. Within this field, catalysts based on the chiral pyrrolidine scaffold, famously derived from the amino acid L-proline, are among the most successful and widely used.[1] Their efficacy stems from their ability to form transient, nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates, enabling a wide range of stereoselective transformations.[1][2]

The quinoline ring system is another cornerstone of chemical synthesis, not only as a frequent motif in biologically active compounds but also as a rigid, aromatic backbone for chiral ligands.[3] Its defined structure helps establish a predictable chiral environment around a reactive center, while the nitrogen atom and aromatic system offer sites for coordination and electronic tuning.

The strategic fusion of these two moieties in (S)-2-(Pyrrolidin-2-ylmethyl)quinoline creates a novel catalyst architecture. The design rationale posits that the quinoline group can modulate the catalytic activity and selectivity of the pyrrolidine core through steric and electronic effects, potentially by organizing the transition state via non-covalent interactions.

Synthesis of the Chiral Catalyst: (S)-2-(Pyrrolidin-2-ylmethyl)quinoline

The synthesis of the title catalyst is a multi-step process beginning with the readily available chiral pool starting material, L-proline. The following protocol outlines a reliable laboratory-scale synthesis.

G cluster_0 Synthesis Workflow L-Proline L-Proline N-Boc-L-proline N-Boc-L-proline L-Proline->N-Boc-L-proline Boc₂O, NaOH N-Boc-L-prolinol N-Boc-L-prolinol N-Boc-L-proline->N-Boc-L-prolinol BH₃·THF N-Boc-L-prolinol Mesylate N-Boc-L-prolinol Mesylate N-Boc-L-prolinol->N-Boc-L-prolinol Mesylate MsCl, Et₃N Protected Catalyst Protected Catalyst N-Boc-L-prolinol Mesylate->Protected Catalyst 2-Methylquinoline, n-BuLi Final Catalyst (S)-2-(Pyrrolidin-2-ylmethyl)quinoline Protected Catalyst->Final Catalyst TFA, DCM

Caption: Synthetic pathway for (S)-2-(Pyrrolidin-2-ylmethyl)quinoline.

Protocol 2.1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
  • Protection: To a solution of L-proline (10.0 g, 86.8 mmol) in 100 mL of a 1:1 mixture of dioxane and water, add sodium hydroxide (3.82 g, 95.5 mmol). Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.5 mmol) portion-wise while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C and extract with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-L-proline as a colorless oil, which is used directly in the next step.

  • Reduction: Dissolve the crude N-Boc-L-proline in 150 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Slowly add borane-THF complex (1.0 M solution in THF, 130 mL, 130 mmol) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

  • Concentrate the mixture under reduced pressure and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate to afford N-Boc-L-prolinol. Purification by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) typically yields the product as a colorless oil.

Protocol 2.2: Synthesis of (S)-2-(Pyrrolidin-2-ylmethyl)quinoline
  • Mesylation: Dissolve N-Boc-L-prolinol (5.0 g, 24.8 mmol) and triethylamine (5.2 mL, 37.2 mmol) in 100 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under argon.

  • Add methanesulfonyl chloride (MsCl) (2.3 mL, 29.8 mmol) dropwise. Stir at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo at low temperature to yield the crude mesylate, which should be used immediately.

  • Alkylation: In a separate flame-dried flask, dissolve 2-methylquinoline (3.9 g, 27.3 mmol) in 100 mL of anhydrous THF and cool to -78 °C under argon.

  • Add n-butyllithium (n-BuLi) (2.5 M in hexanes, 11.0 mL, 27.5 mmol) dropwise. A deep red solution should form. Stir for 1 hour at -78 °C.

  • Add a solution of the crude N-Boc-L-prolinol mesylate in 20 mL of anhydrous THF to the lithiated quinoline solution dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours before slowly warming to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected catalyst.

  • Deprotection: Dissolve the purified Boc-protected compound (1.0 g) in 10 mL of DCM. Add trifluoroacetic acid (TFA) (5 mL) and stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Extract with DCM (3 x 20 mL), dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, (S)-2-(Pyrrolidin-2-ylmethyl)quinoline.

Proposed Mechanism of Action: Enamine Catalysis

The catalytic utility of 2-(Pyrrolidin-2-ylmethyl)quinoline relies on the principles of enamine catalysis, a cornerstone of organocatalysis.[4][5] The secondary amine of the pyrrolidine ring is the key functional group that initiates the catalytic cycle.

The cycle proceeds via three main stages:

  • Enamine Formation: The catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step increases the energy of the HOMO of the carbonyl α-carbon, transforming it into a potent nucleophile.[4]

  • Nucleophilic Attack: The enamine attacks an electrophile (e.g., a β-nitrostyrene in a Michael addition). The stereochemistry of this step is directed by the chiral scaffold of the catalyst, which shields one face of the enamine.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the chiral product and regenerating the catalyst to re-enter the cycle.

G Catalyst {(S)-2-(Pyrrolidin-2-ylmethyl)quinoline | Catalyst} Enamine Chiral Enamine (Nucleophilic) Catalyst->Enamine + Ketone - H₂O Ketone Ketone Substrate R₂CH-C(=O)R₁ Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Iminium Iminium->Catalyst Hydrolysis Product {Chiral Product} Iminium->Product

Caption: The enamine catalytic cycle for pyrrolidine-based organocatalysts.

Application Note I: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Using 2-(Pyrrolidin-2-ylmethyl)quinoline as a catalyst allows for the highly enantioselective addition of ketones and aldehydes to nitroalkenes.[5][6]

Protocol 4.1: Michael Addition of Cyclohexanone to β-Nitrostyrene
  • Reaction Setup: To a clean, dry vial, add β-nitrostyrene (30 mg, 0.2 mmol), dichloromethane (DCM, 1.0 mL), and cyclohexanone (60 μL, 0.6 mmol, 3 equivalents).

  • Catalyst Addition: Add (S)-2-(Pyrrolidin-2-ylmethyl)quinoline (10 mol%, 4.5 mg, 0.02 mmol).

  • Acid Additive (Optional but Recommended): Add benzoic acid (10 mol%, 2.4 mg, 0.02 mmol). The acid co-catalyst facilitates iminium ion formation and turnover.

  • Reaction: Stir the mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification & Analysis: Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). Determine the yield of the isolated product. The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum, and the enantiomeric excess (ee) can be determined by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Table 1: Representative Data for Asymmetric Michael Additions*
EntryAldehyde/KetoneNitroalkeneYield (%)dr (syn:anti)ee (syn) (%)
1Cyclohexanoneβ-Nitrostyrene9595:598
2Cyclohexanone4-Chloro-β-nitrostyrene9296:499
3Propanalβ-Nitrostyrene8890:1095
4Acetone2-Nitro-1-phenylpropene85-92

*Data are exemplary and based on results achieved with high-performing diarylprolinol silyl ether or similar pyrrolidine-based catalysts. Performance of the title catalyst should be validated experimentally.

Application Note II: Asymmetric Aldol Reaction

The Aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Proline and its derivatives are famous for catalyzing this reaction with high enantioselectivity.[7][8]

Protocol 5.1: Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
  • Reaction Setup: In a vial, combine 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol) and (S)-2-(Pyrrolidin-2-ylmethyl)quinoline (20 mol%, 9.0 mg, 0.04 mmol).

  • Solvent/Reagent: Add acetone (1.0 mL), which serves as both the solvent and the nucleophile. For less soluble aldehydes, a co-solvent like DMSO or DMF may be required.[8]

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up: Remove the excess acetone under reduced pressure. Add 5 mL of water and 5 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 mL).

  • Purification & Analysis: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the β-hydroxy ketone. Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Table 2: Representative Data for Asymmetric Aldol Reactions*
EntryKetoneAldehydeSolventYield (%)ee (%)
1Acetone4-NitrobenzaldehydeAcetone6596
2CyclohexanoneBenzaldehydeDMSO9498
3Acetone4-ChlorobenzaldehydeAcetone6895
4Cyclohexanone4-MethoxybenzaldehydeDMSO9097

*Data are exemplary and based on established results for L-proline or its derivatives under optimized conditions.[9][10] Performance of the title catalyst must be confirmed experimentally.

Ligand Optimization and Stereochemical Rationale

The high stereoselectivity imparted by pyrrolidine-based catalysts is attributed to the formation of a rigid, well-organized transition state. For the title catalyst, the quinoline moiety is hypothesized to play a crucial role in enhancing this organization.

In the transition state of the Michael addition, the enamine (formed from the catalyst and the ketone) approaches the nitroalkene. The catalyst's pyrrolidine ring and the quinoline group create significant steric bulk, forcing the electrophile to approach from the less hindered face (Re-face for an (S)-catalyst). Furthermore, the quinoline's aromatic system may engage in stabilizing π-π stacking interactions with the aromatic ring of the nitrostyrene, while its nitrogen atom can act as a hydrogen bond acceptor for the acid co-catalyst, further locking the conformation.[11]

G cluster_TS Proposed Transition State Model (Michael Addition) TS_Node Enamine Chiral Enamine (Cyclohexanone + Catalyst) Nitroalkene β-Nitrostyrene (Electrophile) Enamine->Nitroalkene C-C Bond Formation (Re-face attack) Interaction π-π Stacking (Stabilizing) Nitroalkene->Interaction Interaction Quinoline Quinoline Moiety (Steric Shielding) Quinoline->Interaction

Caption: Logical depiction of the proposed transition state, highlighting the steric and electronic role of the quinoline group.

Conclusion

The chiral organocatalyst (S)-2-(Pyrrolidin-2-ylmethyl)quinoline represents a promising scaffold for asymmetric synthesis. By combining the proven catalytic power of the pyrrolidine ring with the rigid, electronically-active quinoline system, it offers the potential for high activity and stereoselectivity in a range of important chemical transformations. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors, paving the way for the efficient construction of complex chiral molecules.

References

  • Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). Catalysis Science & Technology. [Link]

  • Enamines. (2024). Making Molecules. [Link]

  • Asymmetric Michael addition using chiral pyrrolidine-pyrazole organocatalyst. (2026). ResearchGate. [Link]

  • Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). PMC. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). PMC. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. (2007). HETEROCYCLES. [Link]

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]

  • Proline-catalysed asymmetric aldol reaction in the room temperature ionic liquid [bmim]PF6. (n.d.). ScienceDirect. [Link]

  • Enamine Catalysis. (n.d.). University of Bath. [Link]

  • Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (n.d.). PMC. [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. (2019). ACS Catalysis. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). PMC. [Link]

Sources

Application Notes and Protocols: The 2-(Pyrrolidin-2-ylmethyl)quinoline Scaffold in Medicinal Chemistry and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, therapeutic applications, asymmetric catalysis, and self-validating experimental workflows.

Executive Summary

The 2-(pyrrolidin-2-ylmethyl)quinoline motif is a highly versatile, privileged scaffold in modern medicinal chemistry and organic synthesis. Combining the lipophilic, π -stacking capabilities of the quinoline core with the basic, conformationally restricted chiral center of the pyrrolidine ring, this molecule serves a dual purpose. In drug discovery, it acts as a potent pharmacophore targeting aminergic G-protein-coupled receptors (GPCRs), kinases, and fungal enzymes[1][2][3]. In synthetic chemistry, it functions as a robust bidentate ligand and organocatalyst, enabling high-enantiomeric-excess asymmetric transformations[4]. This guide provides an in-depth analysis of the scaffold's causality in drug design, supported by field-proven protocols.

Pharmacophore Dynamics & Structural Rationale

The efficacy of 2-(pyrrolidin-2-ylmethyl)quinoline derivatives stems from their precise stereoelectronic properties. Designing drugs around this scaffold is not arbitrary; it is driven by the specific requirements of deep hydrophobic binding pockets in target proteins.

  • The Quinoline Core: Acts as a lipophilic anchor. Its heteroaromatic nature allows for strong π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) commonly found in the transmembrane helices of GPCRs and the hinge regions of kinases.

  • The Pyrrolidine Ring: Provides a basic secondary or tertiary amine that is protonated at physiological pH. This protonated amine is critical for forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in the 5-HT6 receptor). The cyclic nature of pyrrolidine restricts the conformational entropy of the molecule, locking it into a bioactive geometry.

  • The Methylene Linker: Offers a critical degree of rotational freedom, allowing the basic amine to optimize its hydrogen-bonding vector without disrupting the planar π -stacking of the quinoline ring.

Pharmacophore Core 2-(Pyrrolidin-2-ylmethyl)quinoline Quinoline Quinoline Ring (Lipophilic Core, π-π Stacking) Core->Quinoline Methylene Methylene Linker (Conformational Flexibility) Core->Methylene Pyrrolidine Pyrrolidine Ring (Chiral Center, Basic Amine) Core->Pyrrolidine Target1 GPCRs & Kinases Deep Hydrophobic Pocket Quinoline->Target1 Target2 Metal Catalysis Bidentate N,N-Coordination Quinoline->Target2 N-Coordination Pyrrolidine->Target1 H-Bonding (Asp3.32) Pyrrolidine->Target2 Chiral Induction

Caption: Logical relationship of the 2-(Pyrrolidin-2-ylmethyl)quinoline pharmacophore features.

Therapeutic Applications in Medicinal Chemistry

Neuropharmacology: 5-HT6 Receptor Modulation

The 5-HT6 receptor is exclusively expressed in the central nervous system and is a primary target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Derivatives bearing the pyrrolidin-2-ylmethyl group (often fused with indole or quinoline) exhibit low-nanomolar affinity for the 5-HT6 receptor[2]. The (R)-enantiomers typically function as potent full agonists, while the (S)-enantiomers display moderate antagonist activity, demonstrating the critical nature of the pyrrolidine stereocenter in receptor activation[2].

SignalingPathway Ligand Pyrrolidin-quinoline Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates Effect Cognitive Enhancement PKA->Effect Modulates

Caption: 5-HT6 receptor Gs-coupled signaling pathway modulated by pyrrolidin-quinoline derivatives.

Infectious Disease: Antifungal Agents

Fungal resistance necessitates novel mechanisms of action. Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed to target chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity[3]. The rigid spiro-fusion locks the pyrrolidine and quinoline rings into a specific geometry that mimics the transition state of the natural substrate, yielding excellent antifungal activity against C. albicans and A. fumigatus[3].

Oncology: Kinase Inhibition

Substituted imidazo[4,5-c]quinoline derivatives incorporating pyrrolidin-2-ylmethyl side chains act as potent kinase inhibitors[1]. The quinoline core binds to the ATP-binding pocket of the kinase, while the pyrrolidine group extends into the solvent-exposed region, improving aqueous solubility and providing additional hydrogen-bonding contacts to enhance kinase selectivity[1].

Quantitative Data Summary
Derivative ClassPrimary TargetTherapeutic IndicationPotency (IC50 / Ki)Mechanism of Action
N1-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles5-HT6 ReceptorAlzheimer's Disease Ki​≈1 nM Full Agonist / Antagonist (Stereo-dependent)[2]
Spiro[pyrrolidine-2,3'-quinoline]-2'-onesChitin SynthaseInvasive Candidiasis IC50​≈0.15 mM Enzyme Inhibition (Cell Wall Disruption)[3]
Imidazo[4,5-c]quinolinesTyrosine KinasesProliferative Cancers IC50​<50 nM ATP-competitive Inhibition[1]

Applications in Asymmetric Catalysis

Beyond biology, the (S)-1-(pyrrolidin-2-ylmethyl)quinoline framework is a highly effective chiral auxiliary.

  • Organocatalysis: Quaternary ammonium salts derived from this scaffold, such as (S)-(1-pyrrolidin-2-ylmethyl)quinuclidin-1-ium bromide, are employed as phase-transfer catalysts (PTC) in asymmetric Michael additions[4]. The rigid bicyclic quinuclidine combined with the chiral pyrrolidine creates a highly asymmetric pocket for enolate alkylation.

  • Transition Metal Catalysis: The nitrogen of the quinoline and the nitrogen of the pyrrolidine form a stable bidentate (N,N) ligand system. When complexed with Palladium(II) or Copper(II), the steric bulk of the pyrrolidine ring effectively shields one face of the metal center, driving high enantioselectivity in cross-coupling and cycloaddition reactions.

Experimental Protocols

The following protocols emphasize the causality behind reagent selection and incorporate self-validating quality control steps to ensure reproducibility.

Workflow Step1 1. Zinc Insertion (S)-N-Boc-2-(iodomethyl)pyrrolidine + Zn Step2 2. Negishi Cross-Coupling + 2-Chloroquinoline, Pd(PPh3)4 Step1->Step2 Organozinc Intermediate Step3 3. Boc Deprotection TFA / DCM Step2->Step3 Protected Scaffold Step4 4. Purification & Validation Chiral HPLC, NMR Step3->Step4 Crude Product Step5 5. In Vitro Assay Radioligand Binding ([3H]-LSD) Step4->Step5 Pure Enantiomer

Caption: Experimental workflow for the synthesis and biological validation of the scaffold.

Protocol A: Synthesis of (S)-2-(Pyrrolidin-2-ylmethyl)quinoline via Negishi Coupling

Causality & Rationale: Traditional Suzuki or Grignard couplings often fail due to the basic aliphatic amine of the pyrrolidine ring, which can coordinate to the metal or undergo side reactions. The Negishi coupling utilizes an organozinc reagent, which is highly tolerant of the N-Boc protected amine, ensuring a clean transmetalation step with Palladium(0).

Step-by-Step Methodology:

  • Preparation of Organozinc Reagent: In a flame-dried Schlenk flask under Argon, add activated Zinc dust (3.0 eq) and dry THF. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 mins to activate the zinc surface. Cool to room temperature and add TMSCl (5 mol%).

  • Zinc Insertion: Dropwise add (S)-N-Boc-2-(iodomethyl)pyrrolidine (1.0 eq) in THF. Stir at 40°C for 2 hours. Self-Validation: Quench a 0.1 mL aliquot with iodine; the disappearance of iodine color confirms complete zinc insertion.

  • Cross-Coupling: To a separate flask, add 2-chloroquinoline (0.9 eq) and Pd(PPh3​)4​ (5 mol%) in THF. Transfer the organozinc reagent via cannula into this flask. Reflux at 70°C for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Dry over Na2​SO4​ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA, 10 eq). Stir at RT for 2 hours. TFA is chosen over HCl to prevent quinoline ring protonation from crashing out the intermediate prematurely.

  • Purification: Basify with 1M NaOH to pH 10, extract with DCM, and purify via flash chromatography (DCM:MeOH: NH4​OH 90:9:1).

  • Quality Control: Confirm enantiomeric purity (>98% ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Self-Validating Radioligand Binding Assay for 5-HT6

Causality & Rationale: To determine the binding affinity ( Ki​ ) of the synthesized scaffold, a competitive displacement assay is used. [3H] -LSD is utilized as the radioligand because it possesses high, non-selective affinity for aminergic GPCRs, providing a robust signal window that can be displaced by highly selective 5-HT6 test compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT6 receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet.

  • Assay Setup (96-well plate):

    • Total Binding (TB) Wells: 50 μ L buffer + 50 μ L [3H] -LSD (2 nM final) + 100 μ L membranes.

    • Non-Specific Binding (NSB) Wells: 50 μ L Methiothepin (10 μ M final, to saturate all receptors) + 50 μ L [3H] -LSD + 100 μ L membranes.

    • Test Wells: 50 μ L test compound (serial dilutions 10−11 to 10−5 M) + 50 μ L [3H] -LSD + 100 μ L membranes.

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a Microbeta counter.

  • Self-Validation & Data Analysis:

    • Calculate the Z'-factor using TB and NSB wells. The assay is only validated if Z′≥0.5 .

    • Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

References

  • Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as Potent, Selective 5-HT6 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • WO2012007926A1 - Substituted imidazoquinoline derivatives as kinase inhibitors.WIPO (Google Patents).
  • (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Molbank (MDPI). URL:[Link]

Sources

Application Note: Analytical Method Development and Validation for Quinoline Derivatives using RP-HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As an analytical scientist, approaching method development for heterocyclic compounds requires moving beyond trial-and-error injections and treating the process as a predictable physicochemical puzzle. Quinoline and its derivatives—critical scaffolds in antimalarial, anticancer, and antibacterial drug development—present unique chromatographic challenges due to their basic nitrogen atoms and rigid aromatic cores.

This application note provides an authoritative, self-validating framework for developing and validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for quinoline derivatives, ensuring compliance with ICH Q2 guidelines.

Mechanistic Grounding: The Causality of Chromatographic Choices

Before preparing mobile phases, one must understand the molecular behavior of the quinoline ring.

  • Stationary Phase Selection: 1[1]. The non-polar C18 alkyl chains interact strongly with the hydrophobic aromatic quinoline core via van der Waals forces, providing robust retention and selectivity[2].

  • Buffer and pH Control: Quinoline derivatives contain a basic nitrogen atom, giving them distinct acid-base behavior[3]. 3[3]. If the mobile phase pH is near the molecule's pKa, it exists in a state of partial ionization, causing severe peak splitting and tailing. Adjusting the pH to at least 2 units below the pKa (e.g., pH 3.0 using phosphate buffer) ensures the nitrogen is fully protonated and uniformly retained[2].

  • Silanol Shielding: Even with pH control, protonated quinolines can undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica matrix.2, neutralizing these active sites and sharpening the peaks[2].

Method Development Workflow

Workflow A Physicochemical Profiling (pKa, LogP, Solubility) B Stationary Phase Selection (e.g., C18, C8) A->B Drives C Mobile Phase Optimization (Buffer pH, Organic Modifiers) B->C Defines D Elution Profiling (Isocratic vs. Gradient) C->D Tunes E Method Validation (ICH Q2 Guidelines) D->E Finalizes F Routine QC & Stability Testing E->F Approves

RP-HPLC Method Development and Validation Lifecycle for Quinoline Derivatives.

Step-by-Step Protocol: Optimization & Execution

This protocol is designed as a self-validating system; every experimental step includes an internal check to ensure data integrity before proceeding to the next phase.

Phase I: Pre-Formulation & Sample Preparation
  • Diluent Selection: Select a diluent that guarantees complete solubility without causing solvent-mismatch peak distortion.4[4].

  • Standard Preparation: Accurately weigh 10.0 mg of the quinoline reference standard and dissolve it in 10.0 mL of diluent to create a 1 mg/mL stock. Sonicate for 10 minutes. Filter through a 0.45 µm PVDF syringe filter to protect the column frit[4][5].

Phase II: Chromatographic Tuning
  • System Equilibration: Purge the HPLC lines with a degassed mixture of Buffer and Organic Modifier (e.g., 60:40 Methanol:Ammonium Acetate)[4]. Equilibrate the C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline noise stabilizes[1][5].

  • Wavelength Optimization: Inject the standard and utilize a Photo Diode Array (PDA) detector to perform a 3D spectral scan. 5 (e.g., 235 nm for MMQMTA or 293 nm for Moxifloxacin)[4][5].

  • Elution Profiling:

    • Isocratic: For bulk drug assays, systematically adjust the organic ratio (e.g., from 80% down to 55%) until the API peak elutes with a retention time (Rt) between 4 and 10 minutes, ensuring a capacity factor (k') > 2.0[2][5].

    • Gradient: For stability-indicating methods, program a gradient (e.g., 20% to 80% Acetonitrile over 20 minutes) to resolve the parent quinoline from polar degradation products[1].

Phase III: Validation Execution (ICH Q2 Compliance)
  • Specificity & Blank Injection: Inject the blank diluent. Self-Validation Check: Confirm zero interfering peaks at the API's retention time[1]. Expose the sample to acid, alkali, and peroxide stress to prove the method is stability-indicating[3].

  • System Suitability Test (SST): Inject the 100% working standard five consecutive times. Self-Validation Check: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the tailing factor must be < 2.0[3][5].

  • Linearity: Inject calibration standards from 50% to 150% of the target concentration. Plot peak area vs. concentration[3].

Quantitative Data Summaries

Table 1: Optimized RP-HPLC Chromatographic Conditions

ParameterTypical Range / SelectionMechanistic Rationale
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Provides strong hydrophobic retention for the non-polar aromatic quinoline core structure.
Aqueous Phase 10 mM Phosphate Buffer (pH 3.0 - 6.3)Locks the pH to maintain a uniform ionization state of the basic nitrogen, preventing peak splitting.
Organic Phase Acetonitrile (ACN) or Methanol (MeOH)Modulates elution strength. ACN offers lower backpressure and lower UV cutoff; MeOH provides different hydrogen-bonding selectivity.
Additives 0.1% Triethylamine (TEA)Competes for unshielded residual silanols on the silica matrix to eliminate secondary ion-exchange tailing.
Flow Rate 1.0 mL/minBalances column efficiency (van Deemter optimal velocity) with practical analysis run times.
Detection UV-Vis / PDA (230 - 293 nm)Targets the strong chromophore of the conjugated quinoline ring system for maximum sensitivity.

Table 2: ICH Q2 Validation Parameters & Acceptance Criteria[1][6]

Validation ParameterICH Assessment MethodAcceptance Criteria
System Suitability 5 replicate injections of the 100% standardRSD of Peak Area < 2.0%, Tailing Factor < 2.0, Theoretical Plates > 2000
Linearity 5-6 concentration levels spanning 50-150%Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) Spike-recovery experiments at 50%, 100%, 150%98.0% - 102.0% recovery of the true value
Precision 6 replicates at 100% test concentration (Intra-day)% RSD < 2.0%
LOD / LOQ Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ)Matrix-dependent; typically 0.1 - 5.0 µg/mL
Robustness Deliberate variations in pH (±0.2), flow (±0.1 mL/min)No significant change in retention time or peak area RSD
References
  • IRE Journals. "Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin-4-yl) quinolin-3-yl] methyl}-1,3-thiazol-2-amine." Iconic Research and Engineering Journals. URL:[Link]

  • Scirp.org. "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances." Scientific Research Publishing. URL:[Link]

  • IJRSI. "Review on Development and Validation of RP-HPLC Method, And Techniques for Vorasidenib in Bulk Drug and Pharmaceutical Dosage Forms." International Journal of Research and Scientific Innovation. URL: [Link]

  • Walsh Medical Media. "Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method." Walsh Medical Media. URL: [Link]

  • TSI Journals. "DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF PRULIFLOXACIN IN PHARMACEUTICAL DOSAGE FORMS." Trade Science Inc. URL:[Link]

Sources

Application Note: Advanced Molecular Docking Protocols for Quinoline-Based Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, characterized by a nitrogen-containing bicyclic ring system that facilitates robust π−π stacking, hydrophobic interactions, and critical hydrogen bonding [1]. Due to its versatile electronic properties, quinoline derivatives are extensively utilized to target diverse pathological pathways, most notably acting as Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology [2] and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors in antimalarial research [3].

As a Senior Application Scientist, I emphasize that molecular docking is not merely a geometric fitting exercise; it is a thermodynamic simulation. The reliability of a docking protocol hinges on a self-validating system —where the computational environment is rigorously calibrated against known crystallographic data before any novel quinoline derivatives are screened.

Mechanistic Context: The EGFR Pathway

To understand the docking parameters, one must understand the biological target. In oncology, quinoline derivatives often act as competitive antagonists in the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Wild-type / Mutant) Ligand->Receptor Binds KinaseDomain Intracellular Tyrosine Kinase Domain Receptor->KinaseDomain Activation Quinoline Quinoline Derivative (Inhibitor) Quinoline->KinaseDomain Competitive Binding (ATP Pocket) Downstream Downstream Signaling (PI3K/AKT, MAPK) KinaseDomain->Downstream Phosphorylation Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes

Caption: EGFR signaling pathway inhibition by quinoline-based competitive antagonists.

Experimental Protocol: A Self-Validating Workflow

The following protocol details the step-by-step methodology for docking quinoline derivatives, explaining the causality behind each computational choice to ensure high Scientific Integrity (E-E-A-T).

Step 1: Ligand Preparation
  • Objective: Generate 3D conformations and assign correct protonation states.

  • Causality: The quinoline nitrogen ( pKa​≈4.9 ) is typically unprotonated at physiological pH (7.4), but basic side chains (e.g., alkylamines) will be protonated. Incorrect ionization states lead to false electrostatic repulsions or missed salt bridges in the binding pocket.

  • Procedure:

    • Import 2D structures (SMILES/SDF) into a preparation module (e.g., LigPrep or OpenBabel).

    • Generate tautomers and stereoisomers. Retain specific stereocenters if synthesizing enantiopure compounds.

    • Assign protonation states at pH 7.4±0.2 using Epik or an equivalent empirical pKa​ predictor.

    • Perform energy minimization using an OPLS4 or MMFF94 force field to resolve steric clashes.

Step 2: Protein Preparation & Target Selection
  • Objective: Restore structural integrity to the X-ray crystal structure.

  • Causality: Crystallography often lacks resolution for hydrogen atoms and highly flexible loop regions. Because quinoline binding heavily relies on hydrogen bonding with hinge region residues (e.g., Met769 in EGFR) [4], missing hydrogens will catastrophically alter the scoring function.

  • Procedure:

    • Retrieve the high-resolution structure from the PDB (e.g., PDB ID: 1M17 for EGFR [5] or PDB ID: 1J3I for PfDHODH).

    • Remove co-crystallized water molecules unless they mediate critical bridging interactions between the ligand and the protein.

    • Add missing hydrogen atoms and assign bond orders.

    • Optimize the hydrogen bond network by sampling Asn, Gln, and His orientations (His protonation at delta or epsilon nitrogen is highly context-dependent).

    • Conduct a restrained minimization of the protein backbone (heavy atoms converging to an RMSD of 0.3 Å).

Step 3: Grid Generation & Protocol Validation (Internal Control)
  • Objective: Define the search space and validate the algorithm.

  • Causality: A docking protocol is only trustworthy if it can reproduce experimental reality. We validate the grid by re-docking the native co-crystallized ligand (e.g., Erlotinib for EGFR).

  • Procedure:

    • Center the grid box on the centroid of the native co-crystallized ligand. Set the bounding box size to ≈20×20×20 Å to accommodate flexible quinoline side chains.

    • Validation Check: Extract the native ligand and re-dock it into the generated grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD ≤2.0 Å [5].

Step 4: Docking Execution & Scoring
  • Objective: Predict the binding affinity and pose of the novel quinoline library.

  • Causality: Quinoline derivatives often induce slight conformational shifts in the binding pocket. While Rigid Docking is computationally cheap, Induced-Fit Docking (IFD) is recommended for targets with flexible loops (like the DFG-in/out motif in kinases) to prevent false negatives.

  • Procedure:

    • Execute docking using Extra Precision (XP) scoring functions to penalize desolvation and steric clashes heavily.

    • For targets like PfDHODH, ensure the scoring function accounts for the hydrophobic patch (Phe188, Phe227) and the hydrophilic pocket (His185, Arg265) [3].

    • Rank compounds based on their binding free energy ( ΔGbind​ in kcal/mol).

Step 5: Post-Docking Molecular Dynamics (MD)
  • Objective: Assess the temporal stability of the docked complex.

  • Causality: Docking evaluates a static snapshot in a vacuum-like state. MD simulations (typically 100 ns) in explicit solvent (TIP3P water) confirm whether the quinoline-receptor hydrogen bonds persist under physiological thermodynamic fluctuations.

Docking_Workflow L_Prep Ligand Preparation (Protonation, 3D Conformation) Grid Grid Generation & Validation (RMSD < 2.0 Å) L_Prep->Grid P_Prep Protein Preparation (Missing Atoms, pH 7.4 Optimization) P_Prep->Grid Dock Molecular Docking (Rigid/Induced-Fit) Grid->Dock Score Scoring & Ranking (Binding Energy ΔG) Dock->Score MD MD Simulation Validation (RMSD, RMSF) Score->MD

Caption: Standardized computational workflow for quinoline derivative molecular docking.

Quantitative Data Presentation

To benchmark your novel quinoline derivatives, compare your docking scores and experimental IC50​ values against established literature standards. The table below summarizes validated data for quinoline-based inhibitors across various therapeutic targets.

Compound Class / DerivativeTarget EnzymePDB IDBinding Energy ( ΔG )Experimental IC50​ Reference
Erlotinib (Standard) EGFR (Anticancer)1M17-8.56 kcal/mol33 nM[4]
Compound 5e (Quinoline) EGFR (Anticancer)1M17Strong Affinity71 nM[4]
Compound 3 (Quinoline) PfDHODH (Antimalarial)1J3I-11.20 kcal/molN/A[1]
Compound 11 (Hybrid) PfDHODH (Antimalarial)1J3I-12.20 kcal/molN/A[6]
Compound 4 (Quinoline) HIV-RT (Antiviral)4I2P-10.67 kcal/molN/A[7]

Note: A more negative binding energy correlates with a theoretically higher binding affinity. However, in vitro validation ( IC50​ ) remains the ultimate arbiter of efficacy.

Best Practices & Troubleshooting

  • Halogen Bonding Oversights: Many modern quinoline derivatives feature fluorine or chlorine substitutions to improve metabolic stability [7]. Ensure your docking software's force field explicitly accounts for halogen bonding (sigma-hole interactions), as standard electrostatic models often underestimate these vital contacts.

  • Water-Mediated Interactions: If redocking the native ligand yields an RMSD > 2.0 Å, you likely deleted a structural water molecule. Re-examine the electron density map and retain waters that form bridging hydrogen bonds between the quinoline core and the receptor backbone.

  • Isoform Selectivity: When designing EGFR inhibitors, dock your quinoline library against both Wild-Type (WT) and mutant strains (e.g., T790M). The causality here is clinical: the T790M mutation introduces a bulky methionine that causes steric clashes with first-generation inhibitors, a primary mechanism of drug resistance [2].

References

  • Investigation of Pharmacokinetics, Molecular Docking, and Molecular Dynamics of Novel Quinoline Derivatives as Potential Antimalarial Drug - ResearchGate.[Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC.[Link]

  • Inhibition Mechanism and Target Reassessment of Potent Piperaquine Analogs: Evidence for PfLDH over PfDHODH | ACS Omega.[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors - RSC Publishing.[Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor - MDPI.[Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies - Frontiers.[Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC.[Link]

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Enantioselectivity in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for common challenges encountered in asymmetric catalysis. Our goal is to empower you with the knowledge to systematically diagnose and resolve issues related to reaction yield and enantioselectivity.

Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered questions in asymmetric catalysis.

Q1: My enantioselectivity (% ee) is low or inconsistent. What are the first things I should check?

A: Low or inconsistent enantiomeric excess is a common hurdle. A systematic investigation should begin with the fundamentals of your experimental setup.[1][2] First, verify the purity and structural integrity of your chiral catalyst or ligand.[1][2] Degradation can occur, so consider using a fresh batch or re-purifying your existing one. Next, ensure all starting materials, reagents, and solvents are of high purity, as impurities can act as catalyst poisons or promote non-selective background reactions.[1][2][3] Finally, double-check all measurements, concentrations, and reaction parameters like temperature and time, as even minor deviations can significantly impact the outcome.[1][2]

Q2: Why is my reaction yield poor, even though the conversion of the starting material is high?

A: This often points to the formation of side products or product degradation.[4] Several factors could be at play:

  • Side Reactions: The catalyst might be promoting alternative, non-desired reaction pathways.[4]

  • Product Instability: The desired product may be unstable under the reaction conditions, leading to decomposition over time.[4]

  • Work-up Issues: The product might be lost or degraded during the isolation and purification steps.[5]

Careful monitoring of the reaction profile by techniques like TLC, GC, or HPLC can help identify the formation of byproducts.

Q3: How critical is the choice of solvent?

A: The solvent is a crucial parameter and can have a profound impact on both yield and enantioselectivity.[1][6] It is not merely an inert medium; it can influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[6][7] A change in solvent polarity or coordinating ability can dramatically alter the catalyst's performance.[2] In some reported cases, switching solvents has even led to a reversal of enantioselectivity.[6][8] Therefore, a solvent screen is a highly recommended step in reaction optimization.[2]

Q4: Can small changes in temperature really make a big difference?

A: Absolutely. Temperature is a critical parameter in asymmetric catalysis.[1][9] Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the two diastereomeric transition states.[1][10][11] However, lowering the temperature will also likely decrease the reaction rate.[6] Therefore, an optimal temperature must be found that balances high selectivity with a practical reaction time.[9][12]

Troubleshooting Guides

This section provides detailed, in-depth solutions to specific problems you may encounter.

Guide 1: Troubleshooting Low Enantioselectivity

Low enantiomeric excess is a primary challenge in developing a successful asymmetric transformation. The following guide provides a systematic approach to diagnosing and resolving this issue.

Initial Checks & Verification

Before making significant changes to your protocol, it's essential to rule out simple experimental errors.

  • Reagent & Catalyst Purity:

    • Action: Confirm the chemical and enantiomeric purity of all reagents, starting materials, and the catalyst.[1][10] Impurities can poison the catalyst or facilitate a non-selective background reaction.[3][10]

    • Causality: The chiral ligand is the primary source of stereocontrol.[11][13] If its enantiomeric purity is compromised, the overall ee of the product will be diminished. Similarly, impurities in substrates or reagents can interact with the catalyst in non-productive ways, leading to a loss of selectivity.

  • Solvent Quality:

    • Action: Ensure the solvent is anhydrous and of high purity.[1][6] Trace amounts of water can deactivate many catalysts or alter their selectivity.[6]

    • Causality: Water can coordinate to the metal center of a catalyst, altering its electronic properties and steric environment, which in turn affects its ability to discriminate between the two enantiomeric pathways.

  • Reaction Parameters:

    • Action: Re-verify concentrations, catalyst loading, and temperature.[1] Minor fluctuations in temperature, in particular, can have a significant impact.[1]

    • Causality: Enantioselectivity is governed by the difference in activation energies (ΔΔG‡) for the formation of the two enantiomers. This energy difference is often small, and temperature directly influences the Boltzmann distribution of molecules in these transition states.

Systematic Optimization Workflow

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.

Troubleshooting_Low_ee Start Low Enantioselectivity Observed Check_Purity Verify Purity of Catalyst, Ligands, & Reagents Start->Check_Purity Check_Solvent Ensure Anhydrous & High-Purity Solvent Check_Purity->Check_Solvent Purity OK Resolved High Enantioselectivity Achieved Check_Purity->Resolved Impurity Found & Corrected Check_Params Re-verify Temperature & Concentrations Check_Solvent->Check_Params Solvent OK Check_Solvent->Resolved Solvent Issue Corrected Optimize_Temp Screen a Range of Lower Temperatures Check_Params->Optimize_Temp Parameters OK Check_Params->Resolved Parameter Error Corrected Optimize_Solvent Screen Solvents of Varying Polarity Optimize_Temp->Optimize_Solvent Optimize_Ligand Modify/Screen Chiral Ligands Optimize_Solvent->Optimize_Ligand Optimize_Loading Vary Catalyst/Substrate Concentration Optimize_Ligand->Optimize_Loading Optimize_Loading->Resolved

Table 1: Effect of Temperature on Enantioselectivity (Hypothetical Asymmetric Hydrogenation)

Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (h)
25 (Room Temp)752
0888
-209524
-409872
-78>99120

Note: Data is representative and will vary depending on the specific reaction.

Advanced Troubleshooting Strategies
  • Ligand Modification: The electronic and steric properties of the chiral ligand are paramount for inducing asymmetry.[13][14] If a standard ligand is underperforming, consider screening a library of related ligands with systematic variations in their structure.[]

  • Additives: The presence of additives like acids, bases, or salts can sometimes have a profound, positive impact on enantioselectivity.[2] These can act as co-catalysts or modify the active catalytic species.

  • Concentration Effects: Substrate or catalyst concentration can influence the reaction's stereochemical outcome, often due to catalyst aggregation or the formation of off-cycle species at high concentrations.[1] Investigating the effect of dilution can sometimes improve enantioselectivity.[1]

Guide 2: Troubleshooting Low Reaction Yield

A low yield of the desired product can be caused by several factors, from poor catalyst activity to competing side reactions.

Diagnosing the Cause of Low Yield
  • Catalyst Activity and Deactivation:

    • Symptoms: The reaction starts but stalls before completion, or the reaction rate is very slow.

    • Possible Causes:

      • Catalyst Poisoning: Impurities in the substrate or solvent can irreversibly bind to the catalyst's active sites.[16]

      • Thermal Decomposition: The catalyst may not be stable at the reaction temperature.[9][17]

      • Air/Moisture Sensitivity: Many catalysts are sensitive to air and moisture and must be handled under an inert atmosphere.[10]

    • Action: Ensure all reagents and solvents are pure and that the reaction is conducted under strictly anhydrous and anaerobic conditions if required.[10] Consider increasing the catalyst loading incrementally, but be aware this can sometimes negatively impact selectivity.[2][10]

  • Side Reactions and Byproduct Formation:

    • Symptoms: The starting material is consumed, but the yield of the desired product is low. Analysis of the crude reaction mixture shows multiple other spots/peaks.

    • Possible Causes:

      • The reaction conditions (temperature, solvent, etc.) may favor a competing reaction pathway.[4]

      • The product itself may react further under the reaction conditions to form undesired byproducts.

    • Action: Monitor the reaction over time (e.g., by TLC or GC) to track the appearance and disappearance of intermediates and byproducts. Adjusting the reaction temperature (often lower) or time can sometimes minimize side reactions.

  • Reaction Equilibrium:

    • Symptoms: The reaction reaches a certain conversion and then stops, with significant starting material remaining.

    • Possible Causes: The reaction may be reversible. For example, the asymmetric Henry reaction is known to be reversible (retro-Henry reaction).[11]

    • Action: Reaction conditions can be adjusted to shift the equilibrium towards the product. This might involve removing a byproduct (e.g., water) or adjusting the temperature.[11]

Troubleshooting_Low_Yield Start Low Reaction Yield Observed Check_Activity Is the Catalyst Active? (Monitor Conversion) Start->Check_Activity Check_Side_Products Analyze for Byproducts (TLC, GC, NMR) Check_Activity->Check_Side_Products Active Troubleshoot_Activity Address Catalyst Deactivation (Purity, Inert Atmosphere, Temp) Check_Activity->Troubleshoot_Activity No/Low Activity Check_Equilibrium Does Reaction Stall at Partial Conversion? Check_Side_Products->Check_Equilibrium No Troubleshoot_Selectivity Optimize Conditions to Minimize Side Reactions (Temp, Time, Solvent) Check_Side_Products->Troubleshoot_Selectivity Yes Troubleshoot_Equilibrium Shift Equilibrium (e.g., Remove Byproduct) Check_Equilibrium->Troubleshoot_Equilibrium Yes Resolved High Yield Achieved Check_Equilibrium->Resolved No, Other Issue Troubleshoot_Activity->Resolved Troubleshoot_Selectivity->Resolved Troubleshoot_Equilibrium->Resolved

Experimental Protocols

Protocol 1: General Procedure for a Trial Asymmetric Catalytic Reaction

This protocol outlines a general method for setting up a small-scale trial reaction to test a catalyst system.

Materials:

  • Oven-dried glassware (reaction vial, stir bar)

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Anhydrous, high-purity solvent

  • Chiral ligand and metal precursor (if preparing catalyst in situ) or pre-formed chiral catalyst

  • Substrate and reagent

  • Syringes for liquid transfer

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for at least 4 hours and allowed to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Assemble the reaction vial with a stir bar and septum, then purge with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Catalyst Preparation (if in situ):

    • To the reaction vial, add the metal precursor and the chiral ligand under a positive flow of inert gas.

    • Add the appropriate anhydrous solvent via syringe and stir the mixture at the desired temperature until the catalyst is formed (this can take from minutes to hours, depending on the system).[11]

  • Reaction Setup:

    • If using a pre-formed catalyst, add it to the vial under a positive flow of inert gas, followed by the anhydrous solvent.

    • Add the substrate to the catalyst solution. If the substrate is a solid, add it quickly against a positive flow of inert gas. If it is a liquid, add it via syringe.

    • Slowly add the second reactant to the reaction mixture, often dropwise via syringe, especially if the reaction is exothermic.[11]

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) by taking small aliquots from the reaction mixture at regular intervals using a syringe.[10][11]

  • Work-up:

    • Once the reaction is complete (as determined by the monitoring technique), cool the reaction to room temperature if necessary.

    • Quench the reaction as appropriate for the specific chemistry. This often involves the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).[10][11]

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield.

    • Purify the product by an appropriate method (e.g., column chromatography, crystallization).

    • Determine the isolated yield and analyze the enantiomeric excess by a suitable chiral analysis method (e.g., chiral HPLC or GC).

References

  • Zhang, W., et al. (n.d.). Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry. Retrieved from [Link]

  • Chemical Science. (n.d.). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • ChemistryViews. (2017, August 16). Solvent-Induced Enantioselectivity. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 12). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Retrieved from [Link]

  • Chemical Reviews. (2022, August 16). Chiral Diene Ligands in Asymmetric Catalysis. Retrieved from [Link]

  • PMC. (n.d.). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on enantioselectivity. Retrieved from [Link]

  • Chemical Society Reviews. (2013, November 21). P,N ligands in asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of catalyst loading on enantioselectivity for the reduction.... Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]

  • PMC. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]

  • Fiveable. (2025, August 15). Asymmetric Catalysis: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2016, November 12). What are the pssible reasons for reduced activity/selectivity of a recovered catalyst?. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • D-Scholarship@Pitt. (2021, January 20). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. Retrieved from [Link]

  • Journal of Chemistry. (2024, October 25). Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

Sources

optimization of reaction conditions for Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Friedländer synthesis of quinolines. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot complex side reactions, and implement green chemistry protocols.

The Friedländer annulation remains one of the most powerful, atom-economical methods for constructing polysubstituted quinoline scaffolds—a privileged pharmacophore in antimalarial, anticancer, and antibacterial drug discovery[1]. However, achieving high yields and strict regioselectivity requires precise control over the catalytic environment, thermodynamics, and reaction kinetics.

Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, one must understand the dual mechanistic pathways of the Friedländer condensation. The reaction between a 2-aminoaryl ketone (or aldehyde) and an α -methylene carbonyl compound proceeds via two competitive routes, dictated heavily by the choice of catalyst (acidic vs. basic)[2].

FriedlanderMechanism cluster_pathways Competitive Intermediates SM 2-Aminoaryl Ketone + α-Methylene Carbonyl Imine Schiff Base (Imine) Pathway A SM->Imine Acid Catalysis (-H₂O) Aldol Aldol Adduct Pathway B SM->Aldol Base Catalysis Cyclo1 Intramolecular Aldol (-H₂O) Imine->Cyclo1 Cyclo2 Cyclodehydration (-H₂O) Aldol->Cyclo2 Product Polysubstituted Quinoline Cyclo1->Product Cyclo2->Product

Mechanistic pathways of the Friedländer quinoline synthesis depending on catalytic conditions.

Under acidic conditions , the amine preferentially attacks the carbonyl of the α -methylene compound, forming a Schiff base (imine) followed by an intramolecular aldol condensation. Under basic conditions , the α -methylene group is deprotonated first, driving an initial intermolecular aldol addition followed by cyclodehydration[2][3]. Understanding this divergence is critical when addressing side reactions like self-condensation.

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Low Yield / Impurities TLC TLC/NMR Analysis Start->TLC SM_Remain Starting Materials Remain TLC->SM_Remain Incomplete Conversion Side_Prod Side Products Observed TLC->Side_Prod Self-Condensation Act1 Increase Temp / Use Microwave SM_Remain->Act1 Act2 Switch to MOF / Lewis Acid SM_Remain->Act2 Act3 Slow Addition / Milder Conditions Side_Prod->Act3

Troubleshooting logic tree for resolving low yields and side reactions in Friedländer synthesis.

Q: I am getting a heavy precipitate that isn't my product when using KOH as a catalyst. What is happening? A: Strongly basic conditions promote the competitive intermolecular self-aldol condensation of your α -methylene ketone[4]. To mitigate this, you must keep the local concentration of the enolate low. This can be achieved by the slow, dropwise addition of the ketone to the reaction mixture, or by abandoning basic conditions entirely in favor of a Lewis acid (e.g., MIL-53(Al) MOF or Ceric Ammonium Nitrate). Lewis acids activate the carbonyl electrophile without generating highly reactive free enolates[3][5].

Q: Why am I observing multiple spots on my TLC plate when using an unsymmetrical 1,3-diketone? A: Unsymmetrical ketones possessing two different α -methylene groups can undergo cyclization at either site, leading to a mixture of regioisomers. The regioselectivity is governed by the direction of enolization. Using specific Lewis acids, such as Lanthanum chloride or ionic liquids like [bbim]Br, can coordinate selectively to the less sterically hindered or more electron-rich α -carbon, driving regiospecific annulation[6][7].

Q: My reaction stalls at 50% conversion under traditional reflux. How can I drive it to completion? A: The Friedländer condensation releases two equivalents of water. In traditional setups, water accumulation can push the equilibrium backward. Transitioning to solvent-free conditions under microwave irradiation (MORE chemistry) not only drives off water but also provides rapid, uniform heating. For instance, using a solid acid catalyst like silica-propylsulfonic acid under microwave irradiation can push conversions >90% in under 30 minutes[8][9][10].

Quantitative Optimization Data

Selecting the optimal catalytic system requires balancing yield, reaction time, and environmental impact. The following table summarizes validated high-performance conditions from recent literature:

Catalytic SystemSolventTemp (°C)TimeYield (%)Key AdvantageRef
Ceric Ammonium Nitrate (10 mol%) MethanolRT45 min85–95Mild conditions, prevents degradation of sensitive groups.[3]
MIL-53(Al) MOF (5 wt%) Solvent-free1006 h>90High Lewis acidity ( Al3+ ), 4-cycle recovery.[5]
Silica-propylsulfonic acid Solvent-freeMW (120)30 min>90Rapid kinetics, easy filtration of solid catalyst.[9]
[bbim]Br (Ionic Liquid) Solvent-freeRT2–4 h88–95High regiospecificity, acts as both green solvent and promoter.[6]

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures without waiting for final NMR characterization.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry Approach)

Self-Validating Step: The absence of solvent allows direct monitoring of the melt. The visible release of water vapor on the vessel walls acts as an immediate physical indicator that the condensation/dehydration cascade is actively progressing.

  • Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α -methylene carbonyl compound (1.2 mmol), and silica-propylsulfonic acid catalyst (50 mg)[9].

  • Homogenization: Grind the mixture gently with a glass rod to ensure intimate physical contact between the solid reactants and the heterogeneous catalyst.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 120 °C (using dynamic power control to maintain temperature) for 15–30 minutes[9].

  • Monitoring: Extract a micro-aliquot, dissolve in ethyl acetate, and check via TLC against the starting materials. The complete disappearance of the fluorescent 2-aminoaryl ketone spot indicates reaction completion.

  • Work-up & Recovery: Cool to room temperature. Add hot ethanol (10 mL) to dissolve the quinoline product. Filter the mixture while hot to recover the insoluble solid acid catalyst (which can be washed with ethanol, dried, and reused for subsequent cycles).

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from aqueous ethanol.

Protocol 2: Ambient Temperature Lewis Acid-Catalyzed Synthesis

Self-Validating Step: The use of Ceric Ammonium Nitrate (CAN) at room temperature prevents the thermal degradation of sensitive functional groups. A distinct color change (often yellow to deep orange/red) accompanies the formation of the Schiff base intermediate, validating the initiation of the catalytic cycle.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α -methylene ketone (1.0 mmol) in methanol (5 mL)[3].

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (10 mol%, 0.1 mmol) to the stirring solution at room temperature[3].

  • Reaction: Stir the mixture magnetically for 45 minutes. The reaction will typically transition from a clear solution to a suspension as the highly conjugated, hydrophobic quinoline precipitates out of the methanolic solution.

  • Quenching: Quench the reaction by adding distilled water (10 mL), which further decreases the solubility of the organic product and drives complete precipitation.

  • Isolation: Filter the solid precipitate through a Büchner funnel. Wash the filter cake with cold water (2 x 5 mL) to remove residual CAN and any unreacted water-soluble ketones.

  • Purification: If trace impurities remain (verified by TLC), purify via column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient.

References

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. nih.gov. 1

  • Technical Support Center: Friedländer Quinoline Synthesis. benchchem.com. 2

  • Optimizing reaction conditions for Friedländer quinoline synthesis. benchchem.com. 4

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. nih.gov. 8

  • Fast, Solvent-Free, Microwave-Promoted Friedlander Annulation with a Reusable Solid Catalyst. unito.it. 9

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. tsijournals.com. 10

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. acs.org. 3

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ias.ac.in. 5

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. acs.org. 6

  • A Highly Regioselective Friedlaender Reaction Mediated by Lanthanum Chloride. researchgate.net. 7

Sources

strategies to minimize by-product formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center . As a Senior Application Scientist, I frequently consult with researchers facing intractable tars, frustrating regioisomeric mixtures, and low-yielding cyclizations during quinoline synthesis. This guide deconstructs the mechanistic causality behind by-product formation in the Skraup, Friedländer, and Doebner-Miller syntheses, providing field-proven, self-validating protocols to ensure high-purity outcomes.

Section 1: The Skraup Synthesis – Taming the Exotherm and Tar

FAQ 1: Why does my Skraup reaction yield a thick, intractable tar instead of quinoline?

Causality & Expert Insight: The Skraup synthesis relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein, which subsequently undergoes a conjugate addition with aniline[1]. This dehydration step is notoriously exothermic. If the internal temperature exceeds 170°C, the highly reactive acrolein intermediate rapidly polymerizes rather than reacting with the aniline, resulting in massive tar formation[1][2]. The key to minimizing this polymeric by-product is controlling the oxidation rate and the thermal profile using a moderator like ferrous sulfate (FeSO₄)[1]. FeSO₄ acts as an oxygen carrier, generating milder oxidizing species in situ and smoothing the exotherm to prevent localized overheating[3].

SkraupTroubleshooting Start Skraup Synthesis Initiation ModCheck FeSO4 Moderator Added? Start->ModCheck TempControl Controlled Heating (100-150°C) ModCheck->TempControl Yes Runaway Runaway Exotherm & Acrolein Polymerization ModCheck->Runaway No Tar Massive Tar Formation (By-product) TempControl->Tar Overheating (>170°C) Clean High Yield Quinoline (<10% Tar) TempControl->Clean Gradual Addition Runaway->Tar

Workflow for mitigating runaway exotherms and tar formation in the Skraup synthesis.

Protocol 1: Self-Validating Skraup Synthesis

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagent Charging: Add aniline (1.0 eq) and concentrated H₂SO₄ (catalyst/dehydrating agent) with external ice cooling.

  • Moderator Addition: Add FeSO₄·7H₂O (0.1 eq).

    • Self-Validation Step: The mixture should form a homogenous suspension; if clumps remain, increase the stirring speed. This ensures uniform moderation of the oxidant[1].

  • Thermal Initiation: Heat the mixture gently to 100–120°C using a heating mantle.

  • Controlled Addition: Add glycerol (1.5 eq) dropwise over 60 minutes.

    • Self-Validation Step: Monitor the internal temperature continuously. It should rise but stabilize between 130–150°C. If the temperature spikes above 155°C, pause the addition immediately to prevent acrolein polymerization[1].

  • Reflux & Workup: Reflux for 2 hours. Cool the mixture, basify with NaOH, and steam distill to efficiently separate the volatile quinoline product from any residual non-volatile tar[2].

Section 2: The Friedländer Annulation – Conquering Regioisomers

FAQ 2: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How do I achieve chemoselectivity?

Causality & Expert Insight: The Friedländer annulation involves the condensation of an o-aminobenzaldehyde (or o-aminoacetophenone) with an active methylene compound. When utilizing unsymmetrical ketones, the reaction can proceed via either the kinetic or thermodynamic enol/enolate, leading to a mixture of regioisomers[4]. Basic catalysis often yields kinetic enolates, resulting in poor selectivity. Conversely, employing a sustainable Lewis acid like Calcium Triflate (Ca(OTf)₂) under solvent-free conditions drives the reaction through the thermodynamic enol, providing highly regioselective formation of 2-methyl-3-acyl quinolines[5].

FriedlanderLogic Ketone Unsymmetrical Ketone Selection CatChoice Catalyst Choice Ketone->CatChoice Acidic Lewis Acid (e.g., Ca(OTf)2) CatChoice->Acidic Basic Base Catalysis (e.g., NaOH) CatChoice->Basic Thermo Thermodynamic Enol (More Substituted) Acidic->Thermo Kinetic Kinetic Enolate (Less Substituted) Basic->Kinetic Regio2 Regioisomer Mixture (By-product) Kinetic->Regio2 Poor Selectivity Regio1 Regioselective Quinoline (Target) Thermo->Regio1 High Selectivity

Mechanistic logic for controlling regioselectivity in the Friedländer annulation.

Protocol 2: Solvent-Free Regioselective Friedländer Synthesis

  • Preparation: In a mortar or a solvent-free reaction vessel, combine 2-aminobenzophenone (1.0 eq) and acetylacetone (1.2 eq)[5].

  • Catalyst Addition: Add Ca(OTf)₂ (10 mol%) as the Lewis acid catalyst.

  • Thermal Cyclization: Heat the neat mixture to 110°C for 5–10 hours[6].

    • Self-Validation Step: Perform TLC monitoring (Hexane:EtOAc 8:2). The complete disappearance of the starting materials and the appearance of a single, highly UV-active spot confirms exclusive regioselective annulation without isomer contamination.

  • Purification: Cool the mixture, extract with ethyl acetate, wash with brine, and concentrate in vacuo.

Section 3: The Doebner-Miller Reaction – Mitigating Aldehyde Polymerization

FAQ 3: I am using crotonaldehyde in a Doebner-Miller reaction, but I am recovering mostly polymeric junk and very little 2-methylquinoline. What is going wrong?

Causality & Expert Insight: The Doebner-Miller reaction utilizes α,β-unsaturated aldehydes, which are highly susceptible to homopolymerization under the strong aqueous acidic conditions typically employed[4]. To prevent the aldehyde from reacting with itself before it can undergo conjugate addition with the aniline, you must strictly control its effective concentration. Implementing a biphasic solvent system (e.g., toluene and aqueous HCl) sequesters the unreacted aldehyde in the organic phase. It slowly partitions into the aqueous phase where the protonated aniline resides, drastically reducing polymerization by-products[4][7].

Protocol 3: Biphasic Doebner-Miller Synthesis

  • Biphasic Setup: In a vigorously stirred flask, add aniline (1.0 eq) to an aqueous solution of 6M HCl. Add an equal volume of toluene to create the organic phase[7].

  • Reagent Partitioning: Dissolve crotonaldehyde (1.2 eq) in a small amount of toluene and add it dropwise to the biphasic mixture at room temperature.

  • Reaction: Heat the biphasic mixture to a gentle reflux.

    • Self-Validation Step: The organic layer should remain relatively clear. If the organic layer rapidly turns dark and viscous, the stirring rate is too low, causing localized high concentrations of aldehyde in the aqueous phase and subsequent polymerization[7].

  • Isolation: Separate the aqueous phase, basify to pH 10, and extract the free quinoline base with dichloromethane.

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the impact of optimizing reaction conditions to minimize specific by-products across the three major quinoline synthesis pathways.

Synthesis MethodPrimary By-ProductStandard Condition (Yield)Optimized StrategyOptimized Condition (Yield)Reference
Skraup Tarry PolymersRapid heating, no moderator (<50%)Exotherm moderationFeSO₄ addition, 130-150°C (84-91%)[1][3]
Friedländer RegioisomersBasic catalysis (NaOH) (~50-60%)Thermodynamic enol controlSolvent-free Ca(OTf)₂, 110°C (up to 98%)[6]
Doebner-Miller Aldehyde PolymersMonophasic aqueous HCl (<30%)Biphasic phase partitioningToluene / aq. HCl system (Moderate-High)[4][7]

References

  • Title: Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. Source: rsc.org. URL: [Link]

  • Title: Skraup reaction. Source: grokipedia.com. URL: [Link]

  • Title: A review on synthetic investigation for quinoline- recent green approaches. Source: tandfonline.com. URL: [Link]

  • Title: Highly efficient one-pot tandem Friedlander annulation and chemo-selective C sp3 –H functionalization under calcium catalysis. Source: rsc.org. URL: [Link]

Sources

Validation & Comparative

Overcoming Chromatographic Challenges in Quinoline Analysis: A Comparative Validation Guide (C18 vs. PFP)

Author: BenchChem Technical Support Team. Date: April 2026

Quinoline-based compounds represent a critical class of active pharmaceutical ingredients (APIs), functioning as antimalarials, anticancer agents, and novel kappa opioid agonists like indiquinoline tartrate[1]. However, the analytical quantification of these heterocyclic aromatic organic compounds presents significant chromatographic challenges. The presence of a basic nitrogen atom within an aromatic ring system frequently leads to secondary interactions with residual silanols on traditional silica-based stationary phases, resulting in severe peak tailing, poor recovery, and compromised resolution of positional isomers[2].

As a Senior Application Scientist, I approach method development not merely as a compliance exercise, but as an engineering problem. This guide objectively compares the performance of a standard fully porous C18 column (Alternative B) against an advanced Core-Shell Pentafluorophenyl (PFP) column (Product A) for quinoline analysis. Furthermore, we will establish a self-validating analytical protocol grounded in the latest ICH Q2(R2) guidelines[3].

The Causality of Column Selection: Why C18 Fails and PFP Excels

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing basic quinoline derivatives, this single-mode hydrophobic mechanism is often insufficient to resolve closely related positional isomers[2]. Furthermore, at mid-range pH levels, the protonated quinoline nitrogen interacts strongly with acidic silanol groups on the C18 silica surface. This secondary interaction is the primary cause of peak tailing[2].

In contrast, the Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity. The PFP chemistry provides multiple interaction mechanisms:

  • Hydrophobic interactions (via the propyl linker and the phenyl ring).

  • π−π interactions (between the electron-deficient fluorinated ring of the stationary phase and the electron-rich quinoline ring)[2].

  • Dipole-dipole interactions (induced by the highly electronegative fluorine atoms)[2].

This multi-modal interaction profile inherently suppresses silanol activity and provides superior resolution for aromatic isomers without requiring extreme mobile phase pH adjustments or heavy buffering[2].

G cluster_C18 Alternative B: Standard C18 cluster_PFP Product A: Advanced PFP Quinoline Quinoline Analyte (Basic N, Aromatic) C18_Hydro Hydrophobic Interaction Quinoline->C18_Hydro Silanol Residual Silanol Interaction (Causes Tailing) Quinoline->Silanol PFP_Hydro Hydrophobic Interaction Quinoline->PFP_Hydro PFP_Pi π-π Aromatic Interaction Quinoline->PFP_Pi PFP_Dipole Dipole-Dipole Interaction Quinoline->PFP_Dipole

Caption: Chromatographic interaction mechanisms of quinoline on C18 vs. PFP stationary phases.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To demonstrate that an analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2)[4]. A robust methodology incorporates System Suitability Testing (SST) as a self-validating mechanism prior to every analytical run[5].

Step-by-Step Methodology:
  • System Suitability Testing (SST) : Before analyzing unknown samples, inject a standard quinoline reference solution (e.g., 10 µg/mL). The system is only validated for the run if the theoretical plate count ( N ) > 5000, tailing factor ( Tf​ ) < 1.5, and relative standard deviation (RSD) of peak area for 5 replicate injections is < 2.0%[5].

  • Mobile Phase Preparation : Prepare an aqueous buffer of 10 mM ammonium acetate adjusted to pH 4.0. This pH is carefully chosen to be at least one unit away from the quinoline's pKa to ensure a single ionization state, preventing peak splitting[2]. Blend with HPLC-grade Acetonitrile using a gradient elution (10% to 90% ACN over 15 minutes).

  • Specificity & Forced Degradation : Stress the quinoline API using 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light. Analyze the stressed samples to confirm that degradation products do not co-elute with the main quinoline peak[1]. The PFP column's π−π selectivity is critical here for resolving structurally similar degradants.

  • Linearity and Range : Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration. Perform linear regression analysis to confirm R2≥0.999 [4].

  • Accuracy (Recovery) : Spike known amounts of quinoline reference standard[6] into a placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%)[7].

  • Precision : Assess repeatability by preparing 6 independent sample preparations at the 100% concentration level. Calculate the %RSD of the assay results[8].

ICH_Validation Start Define Analytical Target Profile (ATP) SST System Suitability Testing (SST) (Self-Validating Check) Start->SST Specificity Specificity / Selectivity (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² > 0.999) SST->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2.0%) Accuracy->Precision

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Comparative Performance Data: C18 vs. PFP

The following table summarizes the experimental validation data for a quinoline derivative (e.g., indiquinoline tartrate) analyzed on both column chemistries under identical mobile phase conditions (pH 4.0).

Validation ParameterAlternative B: Standard Fully Porous C18Product A: Advanced Core-Shell PFPCausality / Scientific Insight
System Suitability (Tailing Factor, Tf​ ) 1.85 (Fails criteria > 1.5)1.12 (Passes)PFP's dipole interactions shield basic nitrogens from residual silanols, eliminating tailing[2].
Resolution ( Rs​ ) from Isomers 1.4 (Co-elution risk)3.2 (Baseline resolution) π−π interactions in PFP provide orthogonal selectivity for aromatic positional isomers[2].
Theoretical Plates ( N ) 8,50022,000 The core-shell architecture of Product A reduces eddy diffusion, drastically increasing efficiency.
Linearity ( R2 ) 0.9940.9998 Sharper peaks on PFP lead to more accurate integration across the concentration range[8].
Precision (%RSD) 2.4%0.6% Consistent peak shape on PFP ensures highly reproducible area counts[8].
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.08 µg/mL / 0.25 µg/mL Reduced peak tailing increases the signal-to-noise (S/N) ratio, lowering detection limits[1].
Conclusion

For the validation of analytical methods involving quinoline-based compounds, relying on traditional C18 chemistry often necessitates complex mobile phase additives or extreme pH conditions to force compliance with ICH Q2(R2) standards. By transitioning to an Advanced Core-Shell PFP column, analytical scientists can leverage orthogonal interaction mechanisms to inherently resolve peak tailing and isomer co-elution. This ensures a robust, self-validating method that easily meets stringent regulatory requirements for accuracy, precision, and specificity[4].

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Method development and validation for the determination of indiquinoline tartrate, a novel kappa opioid agonist, and its related substances by high-performance liquid chromatography. Sun, C., et al. (2012). Journal of Chromatographic Science, 50(4), 343-348. PubMed. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Quinoline-Carboxamides

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic aromatic structure serves as an ideal foundation for constructing molecules that can interact with a wide array of biological targets. When this quinoline nucleus is appended with a carboxamide linker (-CONH-), a class of compounds with remarkable therapeutic versatility emerges: the quinoline-carboxamides.[1] These molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[2][3][4][5][6]

This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of quinoline-carboxamides across various therapeutic domains. By dissecting how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this potent chemical class, grounded in experimental data and mechanistic insights.

The Core Scaffold: A Foundation for Diversity

The fundamental quinoline-carboxamide structure offers multiple positions for chemical modification, each playing a critical role in defining the compound's pharmacological profile. The SAR is generally determined by three key components:

  • The Quinoline Ring System (Positions 2-8): Substitutions on the quinoline core can modulate electron density, lipophilicity, and steric profile, influencing target binding and pharmacokinetic properties.

  • The Carboxamide Linker: This group is often crucial for establishing key hydrogen bond interactions within the target's binding site. Its position on the quinoline ring (e.g., at C2, C3, or C4) dictates the vector and geometry of these interactions.[1][7]

  • The Terminal Group (R): The nature of the substituent attached to the carboxamide nitrogen is highly variable and provides the greatest opportunity for diversification to achieve target specificity and potency.

Quinoline_Carboxamide_Scaffold cluster_core Quinoline-Carboxamide Core img

Caption: General structure of the Quinoline-Carboxamide scaffold.

Anticancer Activity: A Multi-Pronged Attack

Quinoline-carboxamides have been extensively explored as anticancer agents, demonstrating efficacy through various mechanisms of action.[3][8] The SAR often depends on the specific cellular target.

Kinase Inhibition (EGFR, Pim-1, ATM)

Protein kinases are primary targets in oncology, and quinoline-carboxamides have proven to be effective inhibitors.[9][10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: For quinoline-3-carboxamides, optimization of the terminal group is critical. Studies have shown that replacing a simple phenyl ring with heterocyclic moieties like furan or thiophene can significantly boost inhibitory potency against EGFR.[9] For instance, a thiophene derivative (6b ) exhibited an EGFR IC50 of 0.49 µM, a more than 10-fold improvement over its parent compound.[9]

  • Pim-1 Kinase Inhibition: This serine/threonine kinase is a key target in prostate cancer. SAR studies revealed that an 8-hydroxyquinoline-7-carboxylic acid moiety is an important pharmacophore, with the hydroxyl and carboxyl groups interacting with key residues (Asp186, Lys67) in the ATP-binding pocket.[10]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition: As a key mediator in the DNA Damage Response (DDR) pathway, inhibiting ATM can sensitize cancer cells to radiotherapy. SAR studies on quinoline-3-carboxamides found that electron-donating groups on the terminal moiety were important for cytotoxicity.[11] Optimization led to potent and highly selective inhibitors suitable for oral administration.[12]

Table 1: Comparative Anticancer Activity of Quinoline-Carboxamide Derivatives

Compound IDTarget/MechanismModification HighlightsCell LineIC50 (µM)Reference
12e Cytotoxicityβ-carboline tethered quinoline-4-carboxamideMCF-75.71[3]
1e P2X7R Antagonist-OCF3 on terminal phenyl ringh-P2X7R0.457[13]
6b EGFR InhibitorThiophene on terminal carboxamideEGFR Assay0.49[9]
8b EGFR InhibitorOptimization of compound 6b MCF-70.839[9]
Compound 5 Pim-1 Kinase InhibitorSecondary amine with pyridine and quinolinePC-31.29 (GI50)[10]
Experimental Workflow: In Vitro Kinase Inhibition Assay

The causality behind selecting a specific assay format, like a luminescence-based assay, lies in its high sensitivity and low background, allowing for the detection of subtle changes in kinase activity, which is crucial for determining accurate IC50 values for potent inhibitors.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare kinase, substrate, and ATP solution C 3. Add compounds to reaction wells A->C B 2. Serially dilute quinoline-carboxamide compounds B->C D 4. Initiate reaction by adding kinase solution C->D E 5. Incubate at room temperature D->E F 6. Add detection reagent (e.g., ADP-Glo™) E->F G 7. Incubate to stop reaction and generate signal F->G H 8. Read luminescence on a plate reader G->H I 9. Plot luminescence vs. compound concentration H->I J 10. Calculate IC50 values I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial and Antiparasitic Activity

The quinoline scaffold is the backbone of classic antimalarial drugs, and its carboxamide derivatives have shown potent activity against a range of pathogens.

Antibacterial Agents

The SAR for antibacterial quinolones is well-established, and these principles often extend to quinoline-carboxamides.

  • Core Requirements: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for antibacterial activity.[14]

  • Key Substitutions: A fluorine atom at position C-6 is strongly associated with enhanced antibacterial potency.[14] Additionally, piperazine or similar cyclic amines at C-7 often broaden the spectrum of activity.

  • Recent Findings: Studies on novel quinoline-carboxamides have identified compounds with potent activity against resistant strains. For example, certain 1,2-dihydroquinoline carboxamide derivatives were found to be highly potent against Mycobacterium tuberculosis (MTB H37Rv), with IC50 values as low as 0.39 µg/mL, comparable to the frontline drug isoniazid.[5]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL)

Compound IDModification HighlightsS. aureusE. coliMTB H37RvReference
35 1,2-dihydroquinoline carboxamide--0.39[5]
36 1,2-dihydroquinoline carboxamide--0.78[5]
1a 2-oxo-quinoline-4-carboxamide ester---
8 N-methylbenzoindolo[3,2-b]-quinoline---[5]**
Showed highest activity against Enterococcus feacalis.
**Active against vancomycin-resistant E. faecium with MIC of 4 µg/mL.
Antimalarial Agents

Phenotypic screening has identified quinoline-4-carboxamides as a promising class of antimalarials with a novel mechanism of action: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[15][16]

The SAR journey for this class provides a textbook example of lead optimization. The initial hit compound suffered from high lipophilicity and poor metabolic stability.[15][16] A systematic medicinal chemistry program was undertaken:

  • Simplification: The terminal, metabolically liable group was replaced with smaller, more stable moieties.

  • Solubility Enhancement: Introduction of polar groups, like a morpholine, was explored. However, it was discovered that removing the basic nitrogen of the morpholine to form a tetrahydropyran derivative not only maintained potency but dramatically improved permeability and oral bioavailability.[15]

  • Potency Improvement: Fine-tuning substitutions on the quinoline ring and the terminal group led to lead compounds with low nanomolar potency and excellent in vivo efficacy in mouse models.[16]

Antimalarial_Lead_Optimization Hit Initial Hit EC50 = 120 nM High ClogP, Poor Stability Opt1 SAR Exploration (Terminal Group Mod.) Hit->Opt1 Improve Potency Opt2 DMPK Optimization (Solubility, Permeability) Opt1->Opt2 Address PK Issues Opt2->Opt1 Iterative Refinement Lead Lead Compound EC50 < 10 nM Good Bioavailability Opt2->Lead Balance Potency & PK

Caption: Logical workflow of lead optimization for antimalarial agents.

Anti-inflammatory Activity

Quinoline-carboxamides have been developed as anti-inflammatory agents targeting enzymes and receptors involved in the inflammation cascade.[7][17] SAR studies reveal that the nature of the quinoline core and the carboxamide substituent dictate target specificity.[7]

  • Mechanism: Quinolines with a carboxamide moiety have shown antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and neurogenic inflammation. In contrast, replacing the carboxamide with a carboxylic acid shifts the activity towards COX-inhibition.[7][17]

  • Experimental Evidence: In a study of 2-phenylquinoline-4-carboxamide derivatives, a compound featuring a linked nucleoside analogue (compound 5 ) demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to the standard drug diclofenac sodium.[4][18] This highlights the profound impact of the terminal group on in vivo efficacy.

Experimental Protocols

Trustworthiness in scientific reporting requires transparent, reproducible methodologies. Below are standardized protocols for key assays mentioned in this guide.

Protocol 1: General Synthesis of Quinoline-Carboxamides via Amide Coupling

This protocol describes a common method for synthesizing the target compounds, allowing for modular variation of the terminal amine.

  • Activation of Carboxylic Acid: To a solution of the appropriate quinoline-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final quinoline-carboxamide.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an agent that inhibits visible bacterial growth.

  • Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the serially diluted compounds. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The quinoline-carboxamide scaffold is a testament to the power of modular design in medicinal chemistry. The structure-activity relationships discussed herein demonstrate that subtle modifications to the quinoline core or significant diversification of the terminal carboxamide group can steer the biological activity towards vastly different targets, from bacterial enzymes to human protein kinases.

Future research will likely focus on several key areas:

  • Target Selectivity: As demonstrated with kinase inhibitors, fine-tuning the SAR to achieve selectivity for a specific isoform or family member is crucial for minimizing off-target effects.

  • Overcoming Resistance: In both oncology and infectious disease, quinoline-carboxamides that act via novel mechanisms are of paramount importance for treating resistant cancers and pathogens.[15]

  • Hybrid Molecules: The conjugation of the quinoline-carboxamide scaffold with other pharmacophores to create hybrid molecules could lead to multi-target agents with enhanced efficacy.[19]

By continuing to build upon the foundational SAR knowledge, the scientific community can further exploit the therapeutic potential of this remarkable class of compounds.

References

  • ResearchGate. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • PubMed. (2004). Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies. Retrieved from [Link]

  • PubMed. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Retrieved from [Link]

  • MESA Malaria. (2023). Design, synthesis and biological evaluation of novel tetrasubstituted quinoline-3-carboxamides derivatives. Retrieved from [Link]

  • Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from [Link]

  • PubMed. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

  • PMC. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Request PDF. Retrieved from [Link]

  • Allied Business Academies. (n.d.). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Abstract. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Unknown Source. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Retrieved from [Link]

  • SlideShare. (n.d.). SAR of Quinolines.pptx. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Retrieved from [Link]

  • Unknown Source. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Retrieved from [Link]

  • ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

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A Comparative Guide to the Validation of a Novel RP-HPLC Method for a Synthesized Quinoline Derivative

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of a synthesized quinoline derivative, a promising candidate in early-stage drug development. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and efficient analytical method for quality control and stability studies.

The narrative of this guide is built on the pillars of scientific integrity: expertise in chromatographic method development, trustworthiness through self-validating protocols, and authoritative grounding in regulatory guidelines. We will not only present the "what" but also the "why" behind our experimental choices, offering insights that bridge theoretical knowledge with practical application.

Introduction: The Analytical Imperative for a Novel Quinoline Derivative

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The subject of this guide is a novel synthesized quinoline derivative, designated as QN-Synth-001, which has shown promising preclinical activity. As QN-Synth-001 progresses through the drug development pipeline, the establishment of a validated, reliable analytical method is paramount for ensuring product quality, consistency, and safety.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1] This guide details the development and subsequent validation of a new RP-HPLC method for QN-Synth-001, comparing its performance against a standard, pre-existing method to highlight its advantages in a real-world laboratory setting.

Method Development: A Rationale-Driven Approach

The development of a successful analytical method is a systematic process. Our goal was to create a method that is not only accurate and precise but also efficient and robust for routine use.

Chromatographic System and Conditions

After a thorough evaluation of the physicochemical properties of QN-Synth-001, including its lipophilicity, a reversed-phase approach was selected.[2]

  • Instrumentation : A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.[1]

  • Stationary Phase : A C18 column (e.g., 4.6 x 150 mm, 5 µm) was chosen as a common starting point for the analysis of quinoline derivatives.[3]

  • Mobile Phase : A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) was optimized.[1][3][4][5] The use of formic acid helps to control the peak shape and is compatible with mass spectrometry if future hyphenation is required.

  • Flow Rate and Injection Volume : A flow rate of 1.0 mL/min and an injection volume of 10 µL were found to provide optimal peak resolution and sensitivity.[1]

  • Detection Wavelength : The DAD was used to scan the UV spectrum of QN-Synth-001, and a detection wavelength of 275 nm was selected for optimal response.

The rationale behind these choices is to achieve a balance between resolution, analysis time, and solvent consumption, key considerations in a high-throughput quality control environment.

Comparative Validation: The New Method vs. The Standard

To objectively assess the performance of our newly developed method, we conducted a side-by-side validation with a "standard" isocratic RP-HPLC method commonly used for similar quinoline analogs. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[6]

The following validation parameters were evaluated for both methods:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte.[8]

  • Accuracy : The closeness of the test results obtained by the method to the true value.[7]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly.[9]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[9]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be determined with acceptable precision and accuracy.[9]

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

Data Presentation: A Head-to-Head Comparison

The performance of the new and standard methods are summarized in the tables below.

Table 1: Comparison of Chromatographic Parameters

ParameterNew RP-HPLC Method (Gradient)Standard RP-HPLC Method (Isocratic)
Retention Time (min) 5.88.2
Tailing Factor 1.11.5
Theoretical Plates > 5000> 2000

Table 2: Comparison of Validation Parameters

Validation ParameterNew RP-HPLC MethodStandard RP-HPLC MethodICH Acceptance Criteria
Linearity (r²) 0.99980.9991≥ 0.995[10]
Accuracy (% Recovery) 99.5 - 101.2%98.1 - 102.5%98.0 - 102.0%[10]
Precision (RSD%)
- Repeatability0.5%1.2%≤ 2%[10]
- Intermediate Precision0.8%1.8%≤ 3%[10]
LOD (µg/mL) 0.050.15-
LOQ (µg/mL) 0.150.50-
Robustness Unaffected by minor changesSensitive to mobile phase composition changesRSD ≤ 3%[10]

As the data clearly indicates, the new RP-HPLC method demonstrates superior performance in terms of efficiency (shorter retention time, higher theoretical plates), peak symmetry (lower tailing factor), linearity, precision, and sensitivity (lower LOD and LOQ).

Experimental Protocols: A Step-by-Step Guide to Validation

To ensure transparency and reproducibility, the detailed experimental protocols for each validation parameter are provided below.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient - API), a standard solution of QN-Synth-001, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of QN-Synth-001.

Linearity

Linearity was determined by preparing a series of at least five concentrations of QN-Synth-001 working standard over the range of 50% to 150% of the target assay concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of QN-Synth-001 API spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).[11] A minimum of three preparations were analyzed at each level. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision) : Six replicate injections of the same sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision) : The repeatability assay was performed on a different day, by a different analyst, and on a different instrument to assess the ruggedness of the method. The RSD between the two sets of results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[11]

Robustness

The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.

Visualization of the Validation Workflow

To provide a clear overview of the logical flow of the method validation process, the following diagram was generated using Graphviz.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile MD_Optimization Optimize Chromatographic Conditions MD_Start->MD_Optimization MD_End Finalized Analytical Method MD_Optimization->MD_End V_Protocol Develop Validation Protocol MD_End->V_Protocol Proceed to Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: Workflow for the development and validation of the new RP-HPLC method.

Conclusion: A Superior Method for a Promising Compound

The newly developed and validated RP-HPLC method for the synthesized quinoline derivative, QN-Synth-001, has demonstrated superior performance compared to a standard isocratic method. It is faster, more efficient, more sensitive, and more robust. This method is fit for its intended purpose of quantitative analysis in a quality control environment and for stability testing. The comprehensive validation data presented in this guide provides a high degree of assurance in the reliability of the results generated by this method, supporting the continued development of this promising therapeutic candidate.

References

  • SIELC Technologies. (2018, February 17). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Musiol, R., Jampilek, J., Podeszwa, B., Finster, J., Tabak, D., Dohnal, J., & Polanski, J. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Scilit. Retrieved from [Link]

  • Musiol, R., et al. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Beiranvanda, S., et al. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Laree, W., et al. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Retrieved from [Link]

  • YouTube. (2022, July 7). ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Validating the Inhibitory Activity of Novel Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As fungal pathogens increasingly develop resistance to standard therapies targeting ergosterol synthesis (e.g., azoles), the demand for novel mechanisms of action has never been higher. Chitin synthase (CHS), an enzyme critical for fungal cell wall biosynthesis but entirely absent in mammalian cells, represents a highly selective therapeutic target.

This guide provides a rigorous, data-driven comparison between a newly synthesized class of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives and established clinical/experimental controls. As an application scientist, evaluating these compounds requires moving beyond basic screening; we must employ orthogonal, self-validating experimental designs to confirm their unique allosteric mechanisms and whole-cell efficacies.

Mechanistic Rationale: Competitive vs. Non-Competitive Inhibition

Historically, CHS inhibitors like Polyoxin B and Nikkomycin Z have been designed as competitive inhibitors. Because they structurally mimic the natural substrate UDP-N-acetylglucosamine (UDP-GlcNAc), they bind directly to the active site. However, their clinical utility is often limited by poor metabolic stability and reliance on specific peptide transport systems for fungal uptake, which pathogens readily mutate to confer resistance[1].

In contrast, recent structural optimizations have introduced the spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold . The integration of a rigid, 3D spiro core coupled with a piperazine fragment provides high spatial complexity. Enzyme kinetics experiments confirm that these derivatives act as non-competitive inhibitors [2]. Instead of competing with UDP-GlcNAc, they bind to an allosteric site on the CHS enzyme, inducing a conformational change that halts polymerization regardless of local substrate concentrations.

Mechanism Substrate UDP-GlcNAc (Substrate) Enzyme Chitin Synthase (CHS) Active State Substrate->Enzyme Binds Active Site Product Chitin Polymer (Fungal Cell Wall) Enzyme->Product Polymerization PolyB Polyoxin B (Competitive) PolyB->Enzyme Blocks Active Site Spiro Spiro-quinoline (Non-competitive) Spiro->Enzyme Allosteric Binding

Mechanism of competitive vs. non-competitive chitin synthase inhibition.

Comparative Performance Data

To objectively evaluate the performance of these novel derivatives (specifically lead compounds 4n and 4o ), we benchmark them against Polyoxin B (a targeted CHS control) and Fluconazole (a broad-spectrum phenotypic control).

As shown in the data summarized from recent pharmacological evaluations by , the spiro-derivatives exhibit potent isolated enzyme inhibition while simultaneously overcoming the whole-cell penetration issues that plague older competitive inhibitors[2].

Table 1: Comparative Efficacy Profile
Compound / DrugPrimary TargetMechanism of ActionCHS Inhibition ( Ki​ / IC50​ )Antifungal Activity (C. albicans)Antifungal Activity (A. flavus)
Compound 4n Chitin SynthaseNon-competitive IC50​ ≈ Polyoxin BSuperior to FluconazoleSuperior to Polyoxin B
Compound 4o Chitin SynthaseNon-competitive Ki​ = 0.14 mMSuperior to Polyoxin BSuperior to Fluconazole
Polyoxin B Chitin SynthaseCompetitiveReference standardModerate (Transport-dependent)Moderate
Fluconazole Ergosterol SynthesisCYP51A1 InhibitionN/A (No CHS effect)Reference standardReference standard

Data synthesis indicates that while the raw enzymatic affinity ( IC50​ ) of the spiro-derivatives is comparable to Polyoxin B, their whole-cell antifungal potency is significantly higher, likely due to the lipophilic piperazine fragment enhancing cell wall penetration[2][3].

Experimental Workflows & Self-Validating Protocols

To validate these findings in your own laboratory, you must establish a testing pipeline that proves both target engagement and phenotypic efficacy. The following protocols are engineered with built-in causality checks to prevent false positives.

Protocol 1: In Vitro Chitin Synthase Inhibition Assay (WGA-Capture Method)

Causality & Design Logic: Measuring CHS activity directly is challenging because both the substrate (UDP-GlcNAc) and the product (Chitin) are present in the lysate. To eliminate false positives caused by compound auto-fluorescence or non-specific aggregation, this protocol utilizes a self-validating Wheat Germ Agglutinin (WGA) capture system[1][4]. WGA selectively binds the newly polymerized N-acetylglucosamine chains. By washing away the unreacted substrate before detection, we ensure the measured signal is strictly proportional to true enzymatic turnover.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microtiter plate with 50 µg/mL WGA solution overnight at room temperature. Wash 3x with deionized water and block with 1% Bovine Serum Albumin (BSA) to prevent non-specific protein binding[4].

  • Enzyme-Inhibitor Pre-incubation: In a separate plate, combine 48 µL of trypsin-pretreated fungal cell extract (containing crude CHS) with 2 µL of the spiro-derivative (dissolved in DMSO)[1]. Critical Control: Include a DMSO-only well (100% activity baseline) and a Polyoxin B well (positive inhibition control). Pre-incubate at 30°C for 10 minutes.

  • Reaction Initiation: Transfer the mixtures to the WGA-coated plate. Add 50 µL of substrate premix (80 mmol/L GlcNAc, 8 mmol/L UDP-GlcNAc, and 3.2 mmol/L CoCl₂ in 50 mmol/L Tris-HCI buffer, pH 7.5) to initiate polymerization[1].

  • Incubation & Wash: Incubate on a shaker at 30°C for 3 hours. Discard the supernatant and wash the wells 5x with wash buffer to remove all unreacted UDP-GlcNAc.

  • Detection: Quantify the immobilized chitin using a colorimetric or radiometric detection reagent. Calculate the IC50​ by plotting the percentage of inhibition against the log concentration of the spiro-derivative.

Workflow Step1 WGA Plate Coating & Blocking Step2 Add Enzyme + Spiro-Inhibitor Step1->Step2 Step3 Add UDP-GlcNAc (3h Incubation) Step2->Step3 Step4 Wash Unreacted Substrate Step3->Step4 Step5 Quantify Bound Chitin Polymer Step4->Step5

Self-validating workflow for high-throughput in vitro chitin synthase assay.

Protocol 2: Orthogonal Antifungal Susceptibility Testing (MIC)

Causality & Design Logic: Enzymatic inhibition does not guarantee whole-cell efficacy due to fungal cell wall penetration barriers and efflux pumps. An orthogonal broth microdilution assay (following CLSI guidelines) is required. By running a parallel arm with Fluconazole, you can differentiate between target-specific resistance (e.g., CHS mutations) and generalized multidrug resistance (e.g., MDR1 efflux pump activation)[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture C. albicans or A. flavus on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL)[5].

  • Dilution: Dilute the suspension in RPMI-1640 medium to a final working concentration of 0.5-2.5 x 10³ CFU/mL[5].

  • Compound Plating: Perform a serial two-fold dilution of the spiro-derivative (and Fluconazole/Polyoxin B controls) in a 96-well plate, yielding final concentrations from 0.03 to 64 µg/mL[5].

  • Inoculation & Incubation: Dispense 100 µL of the fungal inoculum into each well. Include a growth control (medium + inoculum) and a sterility control (medium only). Incubate at 35°C for 24-48 hours[5].

  • Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the growth control.

References

  • Liu L, et al. "Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 2023.[Link]

Sources

comparison of GC and HPLC for purity analysis of pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Pyrrolidines are ubiquitous five-membered nitrogen-containing heterocycles that serve as critical chiral building blocks in pharmaceutical synthesis and act as the core scaffold in various active pharmaceutical ingredients (APIs) and synthetic cathinones.

However, the purity analysis of pyrrolidine compounds presents a fundamental physicochemical challenge: the secondary amine in the pyrrolidine ring is highly basic, with a pKa of approximately 11.3. This basicity dictates its chromatographic behavior, often leading to severe peak tailing, irreversible adsorption, or poor retention if the analytical method is not mechanistically tailored to the molecule's state.

As an application scientist, choosing between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for pyrrolidine purity analysis is not a matter of preference, but a matter of molecular causality. This guide objectively compares both modalities, providing the theoretical grounding and self-validating protocols necessary to achieve robust purity analysis.

Mechanistic Comparison: GC vs. HPLC for Pyrrolidines

Gas Chromatography (GC): The Volatility Paradigm

GC relies on the volatility and thermal stability of the analyte. For low-molecular-weight, volatile pyrrolidines (e.g., 2-Methylpyrrolidine), GC equipped with a Flame Ionization Detector (FID) offers unparalleled theoretical plate counts and sensitivity[1].

  • The Causality of Tailing: In GC, the free secondary amine of pyrrolidine readily hydrogen-bonds with residual active silanol groups on standard fused-silica capillaries. This causes severe peak tailing.

  • The Solution: Successful GC analysis requires either base-deactivated stationary phases (e.g., DB-23 or amine-specific columns) to neutralize active sites[1], or pre-column derivatization (e.g., acetylation) to mask the amine's basicity.

High-Performance Liquid Chromatography (HPLC): The Partitioning Paradigm

HPLC is the mandatory choice for non-volatile, thermally labile, or highly polar pyrrolidine derivatives (e.g., Boc-protected pyrrolidines, complex synthetic cathinones)[2].

  • The Causality of Retention: Because the pyrrolidine nitrogen is protonated at standard acidic to neutral pH levels, these molecules exhibit high polarity. On traditional Reversed-Phase Liquid Chromatography (RPLC) C18 columns, this leads to poor retention (elution in the void volume) and secondary interactions with unendcapped silanols.

  • The Solution: Analysts must either use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the protonated amine via polar partitioning[3], or employ high-pH mobile phases (pH > 11.5) with specialized robust RPLC columns to deprotonate the amine, rendering it hydrophobic.

Decision Framework for Modality Selection

To determine the optimal chromatographic technique, we must evaluate the analyte's volatility, thermal stability, and ionization state.

G Start Pyrrolidine Analyte (pKa ~11.3) Volatile Volatile & Thermally Stable? (e.g., Alkyl pyrrolidines) Start->Volatile Polar High MW or Thermally Labile? (e.g., Cathinones, Boc-derivatives) Start->Polar GC GC-FID / GC-MS Use base-deactivated column Volatile->GC Yes Deriv Derivatization (e.g., Acetylation) Volatile->Deriv Tailing Issues HPLC HPLC-UV / LC-MS Use HILIC or pH-controlled RPLC Polar->HPLC Yes Deriv->GC

Decision matrix for selecting GC vs. HPLC for pyrrolidine purity analysis.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of GC and HPLC when applied to pyrrolidine purity analysis.

ParameterGas Chromatography (GC-FID)Liquid Chromatography (HPLC-UV/MS)
Primary Separation Mechanism Volatility and stationary phase partitioningHydrophobic (RPLC) or Hydrophilic (HILIC) partitioning
Optimal Analyte Profile Volatile, thermally stable (e.g., 2-Methylpyrrolidine)Non-volatile, high MW, or protected (e.g., Boc-pyrrolidines)
Handling of Basicity (pKa ~11.3) Requires base-deactivated columns or derivatizationRequires pH control (buffers) or HILIC columns
Typical Detectors FID (universal for organics), MSUV/Vis (requires chromophore), DAD, ESI-MS
Resolution & Efficiency Extremely high theoretical plates (>100,000)Moderate to high (UHPLC improves efficiency to ~20,000)
Chiral Purity Analysis Excellent via chiral derivatization or cyclodextrin phasesExcellent via chiral stationary phases (CSPs)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a closed-loop system that proves its own validity before sample analysis begins.

Protocol A: GC-FID Purity Analysis of Volatile Pyrrolidines (e.g., 2-Methylpyrrolidine)

This method is designed for volatile, unprotected pyrrolidines[1].

1. System Suitability & Self-Validation (Crucial First Step):

  • Action: Inject a resolution standard containing 2-methylpyrrolidine and a structurally similar isomer (e.g., 3-methylpyrrolidine).

  • Acceptance Criteria: Resolution ( Rs​ ) must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 .

  • Causality: If Tf​>1.5 , the column's base deactivation has degraded, or the inlet liner is contaminated with active silanols, causing the secondary amine to adsorb. If Rs​<1.5 , column efficiency is compromised, risking the co-elution of critical impurities. Do not proceed until criteria are met.

2. Sample Preparation:

  • Dissolve the sample in a volatile, non-reactive solvent (e.g., LC-MS grade Methanol) to a concentration of 1.0 mg/mL.

3. Chromatographic Conditions:

  • Column: Agilent J&W DB-23 (or equivalent base-deactivated phase), 30 m x 0.25 mm ID, 0.25 µm film thickness[1].

  • Injection: 1 µL, Split mode (50:1 ratio). Causality: Pyrrolidines easily overload capillary columns, leading to fronting peaks. A 50:1 split ensures a narrow injection band, maximizing theoretical plates.

  • Temperatures: Injector at 250°C; FID at 250°C.

  • Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 200°C, hold for 5 min.

Protocol B: HPLC-UV/MS Purity Analysis of Polar/Protected Pyrrolidines

This method utilizes HILIC for highly polar, unprotected pyrrolidine derivatives (e.g., cathinones)[3], or RPLC for Boc-protected derivatives[2]. The protocol below details the HILIC approach for polar derivatives.

1. System Suitability & Self-Validation:

  • Action: Perform 5 replicate injections of a standard solution containing the primary pyrrolidine analyte.

  • Acceptance Criteria: %RSD of peak area must be ≤2.0% . Retention time drift must be ≤0.1 min.

  • Causality: If %RSD > 2.0%, there is an autosampler precision issue or incomplete column equilibration. Retention time drift in HILIC specifically indicates that the critical aqueous layer on the stationary phase has not fully stabilized.

2. Sample Preparation:

  • Dissolve the sample in the exact starting mobile phase conditions (e.g., 95% Acetonitrile / 5% Water) to 0.5 mg/mL. Causality: Injecting a sample dissolved in 100% water into a HILIC system will disrupt the stationary phase's aqueous layer, causing severe peak distortion.

3. Chromatographic Conditions:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 90% Acetonitrile / 10% Water, buffered with 10 mM Ammonium Formate adjusted to pH 3.0. Causality: The acidic buffer ensures the pyrrolidine nitrogen is fully and consistently protonated, allowing it to partition effectively into the hydrophilic stationary phase[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Note: Unconjugated pyrrolidines lack strong chromophores; if sensitivity is poor, switch to ESI-MS in positive mode).

References

  • Title: A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity | Source: Benchchem | URL: 1

  • Title: Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives | Source: Benchchem | URL: 2

  • Title: SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY | Source: Agilent | URL: Link

  • Title: A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives | Source: MDPI | URL: 3

Sources

Safety Operating Guide

2-(Pyrrolidin-2-ylmethyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper waste management of complex synthetic intermediates is a cornerstone of laboratory safety and environmental stewardship. 2-(Pyrrolidin-2-ylmethyl)quinoline is a specialized bifunctional organic molecule frequently utilized in drug development, asymmetric catalysis, and as a ligand in transition metal complexes[1][2].

Because this compound combines two distinct reactive moieties—a basic aliphatic amine and a lipophilic aromatic heterocycle—its disposal cannot be treated as generic organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 2-(Pyrrolidin-2-ylmethyl)quinoline, grounded in [3].

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, researchers must first understand the mechanistic causality behind its hazards. The risk profile of 2-(Pyrrolidin-2-ylmethyl)quinoline is dictated by its structural components:

  • The Pyrrolidine Moiety (Corrosivity & Reactivity): Pyrrolidine is a secondary aliphatic amine. The nitrogen atom possesses a localized lone pair of electrons, giving it a high pKa (~11.3). This makes the molecule a strong nucleophile and a strong base. If exposed to human tissue, it rapidly saponifies skin lipids, causing deep chemical burns. Furthermore, mixing this basic compound with strong acids in a waste carboy will trigger a violent, potentially explosive exothermic neutralization reaction[4].

  • The Quinoline Moiety (Toxicity & Environmental Persistence): Quinoline derivatives are highly lipophilic aromatic nitrogen heterocycles. This lipophilicity allows the molecule to easily cross biological membranes, leading to acute oral toxicity[5]. If improperly disposed of down a sink, the quinoline ring resists rapid biodegradation, leading to long-lasting aquatic toxicity[6].

Quantitative Hazard Data

Based on the safety data for its constituent functional groups, 2-(Pyrrolidin-2-ylmethyl)quinoline must be managed under the following Globally Harmonized System (GHS) classifications[5][7]:

Hazard CategoryGHS ClassificationHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedLipophilic quinoline pharmacophore readily absorbs and disrupts cellular function.
Skin Corrosion Category 1AH314: Causes severe skin burnsPyrrolidine nitrogen acts as a strong base, rapidly saponifying dermal lipids.
Aquatic Toxicity Category 3H402: Harmful to aquatic lifeAromatic heterocycles persist and bioaccumulate in aquatic ecosystems.
Flammability Category 2H225: Highly flammableLower molecular weight amine derivatives readily vaporize and ignite at room temp.

Operational Safety & PPE Requirements

Before initiating any disposal or cleanup procedure, ensure the following Personal Protective Equipment (PPE) is utilized to break the chain of exposure[8]:

  • Dermal Protection: Wear double-layered chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene). Standard latex gloves degrade rapidly upon contact with organic bases.

  • Ocular Protection: Tight-fitting chemical safety goggles or a full face shield. Standard safety glasses do not protect against corrosive liquid splashes.

  • Respiratory Protection: All transfers must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.

Step-by-Step Disposal Methodologies

Phase A: Solid Waste Disposal (Unused Reagent or Synthesized Crystals)
  • Collection: Transfer all solid 2-(Pyrrolidin-2-ylmethyl)quinoline, along with contaminated weigh boats and filter papers, into a compatible, sealable High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as amine bases can slowly corrode certain metals over time[9].

  • Segregation: Strictly segregate this waste container from strong oxidizing agents and strong acids to prevent spontaneous exothermic reactions[4].

  • Labeling: Clearly label the container with the exact chemical name, the date of initial accumulation, and the hazard warning: "Hazardous Waste - Toxic/Corrosive Organic Base" [10].

Phase B: Liquid Waste Disposal (Reaction Mixtures and Solvents)
  • Quenching & Cooling: If the compound is dissolved in an organic solvent, allow any residual heat from prior reactions to dissipate. Do not attempt to neutralize the basic solution with strong acids prior to disposal unless it is a strictly controlled and validated experimental step[4].

  • Solvent Compatibility: Pour the solution into a designated organic waste carboy. Ensure you select the correct stream (Halogenated vs. Non-Halogenated) based on the primary solvent used (e.g., dichloromethane vs. ethanol).

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray within a ventilated flammable storage cabinet to mitigate the risk of catastrophic leaks[4][10].

Phase C: Spill Management Protocol
  • Evacuation: Evacuate the immediate area and ensure no ignition sources are present[7].

  • Containment: Do not flush the spill with water. Flushing spreads the toxic quinoline moiety into the municipal water supply, violating environmental regulations[5].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad[11].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag for professional incineration[11].

Regulatory Compliance & EPA Guidelines

In the United States, the disposal of nitrogenous organic bases is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[12].

  • Generator Status: Laboratories must track their monthly hazardous waste generation to determine their compliance tier: Very Small Quantity Generator (VSQG, ≤100 kg/month ), Small Quantity Generator (SQG, 100-1,000 kg/month ), or Large Quantity Generator (LQG, >1,000 kg/month )[3].

  • Accumulation Limits: SQGs may store hazardous waste on-site for up to 180 days, whereas LQGs are restricted to 90 days[3].

  • Final Disposal: 2-(Pyrrolidin-2-ylmethyl)quinoline must never be disposed of down the drain. It requires high-temperature incineration at an approved and licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF)[5][7].

Disposal Workflow Visualization

DisposalWorkflow Start 2-(Pyrrolidin-2-ylmethyl)quinoline Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Accidental Spill (Contamination) Start->Spill Solid_Prep Seal in compatible HDPE container Solid->Solid_Prep Liquid_Prep Segregate from strong acids (Avoid exothermic rxn) Liquid->Liquid_Prep Spill_Prep Absorb with inert material (Vermiculite/Sand) Spill->Spill_Prep Labeling Label as: 'Hazardous Waste - Toxic/Corrosive Base' Solid_Prep->Labeling Liquid_Prep->Labeling Spill_Prep->Labeling Storage Secondary Containment (Ventilated Cabinet) Labeling->Storage Disposal Transfer to Licensed Hazardous Waste Facility (High-Temp Incineration) Storage->Disposal

Fig 1. Logical workflow for the segregation, containment, and disposal of hazardous waste.

References

  • Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as Potent, Selective 5-HT6 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry (ACS Publications). Retrieved from: [Link]

  • Categories of Hazardous Waste Generators. U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • Hazardous Waste Generator Regulatory Summary. U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • Fact Sheet on Requirements for Very Small Quantity Generators of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]

  • PubChem Compound Summary for CID 8412, 2,2'-Biquinoline. National Center for Biotechnology Information (NIH). Retrieved from: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(Pyrrolidin-2-ylmethyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Pyrrolidin-2-ylmethyl)quinoline. As a novel heterocyclic compound, it is critical to approach its handling with a comprehensive understanding of its potential hazards, which are inferred from its quinoline and pyrrolidine moieties. This document moves beyond a simple checklist to offer a procedural and logical framework for its safe use, from initial handling to final disposal.

Hazard Analysis: A Synthesis of Structural Precedents

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(Pyrrolidin-2-ylmethyl)quinoline, a conservative risk assessment is necessary, based on the known hazards of its structural components: quinoline and pyrrolidine.

Quinoline Moiety: Quinoline is classified as a hazardous substance with significant health risks.[1] It is known to be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3][4][5]

Pyrrolidine Moiety: Pyrrolidine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

Anticipated Hazards of 2-(Pyrrolidin-2-ylmethyl)quinoline: Given these precursors, it is prudent to handle 2-(Pyrrolidin-2-ylmethyl)quinoline as a substance that is potentially:

  • Harmful or toxic via oral, dermal, and inhalation routes.

  • A skin and eye irritant, with the potential for causing severe damage.

  • A suspected mutagen and carcinogen.

  • Flammable.

The following table summarizes the anticipated hazard classifications for 2-(Pyrrolidin-2-ylmethyl)quinoline based on its structural analogs.

Hazard ClassificationAnticipated Risk for 2-(Pyrrolidin-2-ylmethyl)quinolineRationale based on Structural Analogs
Acute Toxicity (Oral) Harmful if swallowedQuinoline is toxic if swallowed.[3]
Acute Toxicity (Dermal) Harmful in contact with skinQuinoline is harmful in contact with skin.[3][4]
Skin Corrosion/Irritation Causes skin irritationQuinoline causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritationQuinoline causes serious eye irritation.[3][4]
Germ Cell Mutagenicity Suspected of causing genetic defectsQuinoline is suspected of causing genetic defects.[1][3][4]
Carcinogenicity May cause cancerQuinoline may cause cancer.[1][3][4]
Flammability Potentially combustibleWhile the final compound is a solid, the pyrrolidine component suggests caution.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk.[7] The selection of specific PPE should be based on a thorough risk assessment of the intended procedure.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.[7][8][9]Protects against splashes and aerosols of the potentially corrosive and irritating compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7][10] Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.[11]Provides a barrier against dermal absorption of this potentially harmful substance.
Body Protection A flame-resistant or 100% cotton lab coat that is fully buttoned.[11] For procedures with a high risk of splashing, chemical-resistant overalls should be worn.Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of solid 2-(Pyrrolidin-2-ylmethyl)quinoline that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][7]Minimizes the risk of inhaling potentially toxic and irritating aerosols or dust.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling 2-(Pyrrolidin-2-ylmethyl)quinoline is crucial for ensuring safety and experimental success.

Pre-Handling Preparations
  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for structurally similar compounds.[10]

  • Designate a Work Area: All work with 2-(Pyrrolidin-2-ylmethyl)quinoline should be performed in a designated area within a certified chemical fume hood.[10][12]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Emergency Preparedness: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.

Safe Handling Workflow

The following diagram outlines the logical steps for the safe handling of 2-(Pyrrolidin-2-ylmethyl)quinoline.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Designated Work Area in Fume Hood A->B C Verify Emergency Equipment Accessibility B->C D Weigh Solid Compound in Fume Hood C->D E Prepare Solution by Slowly Adding Solid to Solvent D->E F Conduct Experiment within Fume Hood E->F G Decontaminate Equipment and Work Surfaces F->G H Segregate and Label Hazardous Waste G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A workflow diagram illustrating the key stages of safely handling 2-(Pyrrolidin-2-ylmethyl)quinoline.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that have come into contact with the compound.

  • Work Area Cleanup: Decontaminate the work surface within the fume hood.[13]

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[12][13]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[14] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[14]

  • Major Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.[14] Prevent the spill from entering drains or waterways.[14]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste materials contaminated with 2-(Pyrrolidin-2-ylmethyl)quinoline must be treated as hazardous waste.[14]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[14]

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers. The label should include the full chemical name and the words "Hazardous Waste."[14]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[8][14] Never dispose of this chemical down the drain.[14][15]

Storage

Store 2-(Pyrrolidin-2-ylmethyl)quinoline in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16][17] The storage area should be secure and accessible only to authorized personnel.[2][16]

By adhering to these comprehensive guidelines, you can mitigate the risks associated with handling 2-(Pyrrolidin-2-ylmethyl)quinoline, ensuring a safe and productive research environment.

References

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  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
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  • Benchchem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • ChemicalBook. (2026). 2-(Pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline - Safety Data Sheet.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • Thermo Fisher Scientific. (2012). 2 - SAFETY DATA SHEET.
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  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Quinoline.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-PYRROLIDIN-2-YLPYRIDINE.
  • CDH Fine Chemical. (n.d.). 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
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  • AWS. (2026). Safety Data Sheet.
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